Cyclopentylbenzene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIHFNQRHGYISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220271 | |
| Record name | Benzene, cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-88-9 | |
| Record name | Cyclopentylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene, a hydrocarbon belonging to the aromatic family, is a significant molecule in organic synthesis and materials science. A thorough understanding of its physical properties is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its applications where these properties are of critical importance.
Core Physical Properties
The fundamental physical properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation.
General and Molecular Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₄ | [1][2][3][4][5] |
| Molecular Weight | 146.23 g/mol | [1][2][3][4][5] |
| CAS Number | 700-88-9 | [1][2][3][4][5] |
| Synonyms | Phenylcyclopentane, Benzene (B151609), cyclopentyl- | [1][2][4] |
Thermophysical Properties
| Property | Value | Source(s) |
| Boiling Point | 221.2 °C at 760 mmHg | [1][6] |
| Melting Point | Not available | [7] |
| Flash Point | 79.4 °C | [1][6] |
| Density | 0.956 g/cm³ | [1][6] |
| Refractive Index | 1.533 | [1][6] |
| Vapor Pressure | 0.161 mmHg at 25°C | [1] |
Solubility
This compound is a non-polar molecule. Following the principle of "like dissolves like," it is highly soluble in non-polar organic solvents such as hexane (B92381) and toluene.[8] Conversely, it has very low solubility in polar solvents like water.[8]
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are detailed methodologies for measuring the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point is a key indicator of a liquid's volatility and purity. The capillary method is a common and reliable technique for its determination.[9][10][11]
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a controlled manner, for instance, using a Thiele tube or an aluminum block.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][11]
Density Measurement (Volumetric Method)
The density of a liquid is its mass per unit volume and is an important parameter for quality control and substance identification.
Procedure:
-
A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.
-
The flask is filled with the liquid sample up to the calibration mark.
-
The filled flask is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the volume of the flask.[12][13]
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance and is a valuable tool for identifying liquids and assessing their purity.[14]
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[15]
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index value is read from the instrument's scale.[15]
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[14]
Melting Point Determination
While this compound is a liquid at room temperature, the determination of melting points is crucial for solid organic compounds. For compounds that are solid at room temperature, a common method involves a melting point apparatus.
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube.[16]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.[17]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[16][17]
Applications and Importance of Physical Properties
The physical properties of this compound are critical in its primary application as a starting material and intermediate in organic synthesis. For instance, it can be synthesized from benzene and is used in the preparation of other organic molecules.[18][19]
-
Boiling Point: Essential for purification by distillation. A narrow boiling point range is indicative of high purity.
-
Density: Important for calculations in chemical reactions, such as determining molar quantities from a given volume.
-
Refractive Index: Used as a quick and non-destructive method to assess the purity of the substance.
-
Solubility: Dictates the choice of solvents for reactions, extractions, and purification processes.
References
- 1. This compound | 700-88-9 [chemnet.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, cyclopentyl- [webbook.nist.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 700-88-9 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. scribd.com [scribd.com]
- 14. athabascau.ca [athabascau.ca]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. Benzene,2-cyclopenten-1-yl- | 39599-89-8 | Benchchem [benchchem.com]
- 19. homework.study.com [homework.study.com]
Cyclopentylbenzene: A Technical Guide for Chemical and Pharmaceutical Professionals
Abstract: This technical guide provides a comprehensive overview of cyclopentylbenzene, a mono-alkylated aromatic hydrocarbon. The document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is presented, accompanied by a procedural workflow diagram. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses its relevance as a structural motif and a non-polar solvent within the broader context of chemical synthesis and drug development. Safety and hazard information based on available classifications are also summarized. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Physicochemical and Structural Data
This compound is an organic compound consisting of a cyclopentyl group attached to a benzene (B151609) ring. Its core properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 700-88-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄ | [1][3][4] |
| Molecular Weight | 146.23 g/mol | [1][2][3][4] |
| Density | 0.948 - 0.956 g/cm³ | [1][2] |
| Boiling Point | 216 - 221.2 °C at 760 mmHg | [1][2] |
| Flash Point | 79.4 °C | [1] |
| Refractive Index | 1.528 - 1.533 | [1][2] |
| LogP (Octanol/Water) | 4.27 (Log10) | [2] |
| Vapor Pressure | 0.161 mmHg at 25°C | [1] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene using a cyclopentyl halide and a Lewis acid catalyst.[5][6][7]
Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a representative procedure for the synthesis of this compound from benzene and chlorocyclopentane (B1362555).
Materials:
-
Benzene (anhydrous)
-
Chlorocyclopentane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Initial Charging: Add anhydrous benzene (e.g., 100 mL) to the flask. Cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the alkyl halide) to the cooled benzene. The suspension should be stirred vigorously.
-
Substrate Addition: Add chlorocyclopentane (e.g., 1.0 equivalent) to the dropping funnel. Add the chlorocyclopentane dropwise to the stirred benzene-AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. HCl gas will be evolved and should be appropriately vented or scrubbed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over a beaker of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. The layers will separate; collect the organic (upper) layer. Wash the organic layer sequentially with:
-
1 M HCl (to remove any remaining aluminum salts)
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Saturated brine (to remove excess water)
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the benzene and any other volatile components using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Context in Pharmaceutical and Chemical Development
While specific, direct applications of this compound as an active pharmaceutical ingredient are not prominent in literature, its structural features are relevant to medicinal chemistry and drug development.
Role as a Structural Moiety
Alkylbenzenes, including this compound, are common fragments in larger, more complex molecules. The cyclopentyl group provides a defined, non-planar, lipophilic scaffold that can be used to probe binding pockets in enzymes and receptors. It can be considered a bioisostere for other cyclic or branched alkyl groups, and its physicochemical properties can influence the solubility, metabolic stability, and membrane permeability of a parent molecule.
Potential as a Non-Polar Solvent
With a high boiling point, low vapor pressure, and good solvating power for non-polar compounds, this compound has properties consistent with a process solvent for chemical synthesis.[1] In pharmaceutical manufacturing, the choice of solvent is critical, and high-boiling aromatic hydrocarbons can be used in specific applications where their properties are advantageous.[8]
Structural Relationships and Bioisosterism
The diagram below illustrates the relationship of the this compound scaffold to other common structural motifs in medicinal chemistry, highlighting its position as a non-polar, cyclic alkylbenzene derivative.
Caption: Logical relationships of this compound in a medicinal chemistry context.
Safety and Hazard Information
Based on aggregated GHS data, this compound is classified with the following hazards.[3] Users should always consult a full Safety Data Sheet (SDS) before handling this chemical.
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[3]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2).[3]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest.
References
- 1. This compound | 700-88-9 [chemnet.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, cyclopentyl- [webbook.nist.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
- 10. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopentylbenzene. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, aiding in the structural elucidation and characterization of this compound.
Data Presentation
The quantitative NMR spectral data for this compound is summarized in the tables below for easy reference and comparison.
¹H NMR Spectral Data
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-2', H-6' | 7.29 | d | 2H | 7.5 |
| H-3', H-5' | 7.22 | t | 2H | 7.5 |
| H-4' | 7.12 | t | 1H | 7.5 |
| H-1 | 2.95 | quintet | 1H | 7.8 |
| H-2, H-5 | 1.85 | m | 4H | |
| H-3, H-4 | 1.65 | m | 4H |
Note: The assignments for the aliphatic protons (H-2/H-5 and H-3/H-4) may be interchangeable.
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) (ppm) |
| C-1' | 145.8 |
| C-2', C-6' | 128.3 |
| C-3', C-5' | 126.8 |
| C-4' | 125.6 |
| C-1 | 45.7 |
| C-2, C-5 | 34.5 |
| C-3, C-4 | 25.8 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the spectrometer is not equipped with a lock signal for the chosen solvent, a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).
2. Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity. This is done by adjusting the shim coils to minimize line broadening and distortion, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between pulses should be used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-160 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to ensure the detection of quaternary carbons which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.
5. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or TMS.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The precise chemical shift of each peak in both the ¹H and ¹³C spectra is determined.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the NMR analysis of this compound.
Caption: ¹H NMR Signal Coupling Relationships in this compound.
Caption: General Experimental Workflow for NMR Spectroscopy.
Mass spectrometry fragmentation pattern of Cyclopentylbenzene
An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Cyclopentylbenzene
Introduction
This compound (C₁₁H₁₄) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a cyclopentyl group.[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures, particularly in fields such as petroleum analysis, environmental science, and drug metabolite studies. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound, outlining the primary fragmentation pathways and the characteristic ions produced. The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry as a key analytical technique.
Experimental Protocols
The data presented in this guide is based on standard electron ionization mass spectrometry techniques. While specific instrument parameters may vary, a typical protocol for analyzing compounds like this compound is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates it from other components in a mixture.
-
Ionization Method: Electron Ionization (EI) is the standard method. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Mass Analysis: The resulting molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mass Spectrometry Fragmentation Pattern
Upon electron ionization, the this compound molecular ion (m/z 146) is formed.[5] This high-energy ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of alkyl-substituted benzenes is well-documented and typically involves cleavages at the benzylic position and rearrangements to form highly stable ions.[6]
Key Fragmentation Pathways
The principal fragmentation of the this compound molecular ion involves the cleavage of the cyclopentyl ring and subsequent rearrangements. The most common fragmentation for alkylbenzenes is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable, resonance-stabilized aromatic cation.[6] Another significant pathway involves the loss of neutral alkenes from the cyclopentyl ring.
The primary fragmentation steps are:
-
Formation of the Molecular Ion: C₁₁H₁₄ + e⁻ → [C₁₁H₁₄]⁺• + 2e⁻ (m/z 146)
-
Loss of Propene (C₃H₆): A major fragmentation pathway involves a rearrangement and cleavage of the cyclopentyl ring to eliminate a neutral propene molecule, resulting in a prominent ion at m/z 104. [C₁₁H₁₄]⁺• → [C₈H₈]⁺• + C₃H₆ (m/z 104)
-
Formation of the Tropylium Ion (m/z 91): The molecular ion can undergo rearrangement and cleavage to lose a butyl radical (•C₄H₉), or the m/z 104 ion can lose a methyl radical (•CH₃) to form the highly stable tropylium ion. This ion often represents the base peak in the mass spectra of alkylbenzenes.[6] [C₁₁H₁₄]⁺• → [C₇H₇]⁺ + •C₄H₇ (m/z 91)
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the cyclopentyl ring can also lead to the loss of an ethyl radical, producing a significant fragment at m/z 117. [C₁₁H₁₄]⁺• → [C₉H₁₁]⁺ + •C₂H₅ (m/z 117)
Quantitative Data of Major Ions
The relative abundance of the major ions observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1][5]
| m/z | Proposed Ion Structure/Formula | Relative Abundance (%) |
| 146 | [C₁₁H₁₄]⁺• (Molecular Ion) | 25.0 |
| 117 | [C₉H₁₁]⁺ | 38.0 |
| 104 | [C₈H₈]⁺• | 95.0 |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | 100.0 (Base Peak) |
| 77 | [C₆H₅]⁺ (Phenyl Ion) | 20.0 |
Visualization of Fragmentation Pathway
The logical flow of the fragmentation of this compound is depicted in the following diagram, generated using the DOT language.
Caption: Fragmentation pathway of this compound.
Conclusion
The mass spectrum of this compound is characterized by a discernible molecular ion peak at m/z 146 and several key fragment ions. The fragmentation pattern is dominated by rearrangements and cleavages of the cyclopentyl substituent. The most abundant fragment, or base peak, is observed at m/z 91, corresponding to the stable tropylium ion, a hallmark of many alkylbenzene compounds.[6] Another significant fragment appears at m/z 104, resulting from the loss of a neutral propene molecule. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural analysis of this compound in various scientific and industrial applications.
References
- 1. Benzene, cyclopentyl- [webbook.nist.gov]
- 2. Benzene, cyclopentyl- [webbook.nist.gov]
- 3. Benzene, cyclopentyl- [webbook.nist.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. This compound | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene, a monosubstituted aromatic hydrocarbon, is a molecule of interest in various fields, including organic synthesis, materials science, and as a structural motif in medicinal chemistry. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. This guide provides a detailed analysis of the IR spectrum of this compound, including a comprehensive assignment of its vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.
Data Presentation: Vibrational Mode Assignments
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrational modes of its two constituent parts: the monosubstituted benzene (B151609) ring and the cyclopentane (B165970) ring. The following table summarizes the principal absorption bands and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |
| ~3080 - 3030 | Medium | Aromatic C-H Stretch | Benzene Ring |
| ~2975 - 2845 | Strong | Aliphatic C-H Stretch (CH₂ and CH) | Cyclopentane Ring |
| ~1605 | Medium | C=C In-ring Stretching | Benzene Ring |
| ~1495 | Medium | C=C In-ring Stretching | Benzene Ring |
| ~1465 | Medium | CH₂ Scissoring | Cyclopentane Ring |
| ~1450 | Medium | C=C In-ring Stretching | Benzene Ring |
| ~1086 - 1035 | Weak | In-plane C-H Bending | Benzene Ring |
| ~770 - 690 | Strong | Out-of-plane C-H Bending (Monosubstituted) | Benzene Ring |
Experimental Protocols
The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using the following protocol for Fourier Transform Infrared (FTIR) spectroscopy.
Objective: To obtain the gas-phase infrared absorption spectrum of this compound.
Materials and Instrumentation:
-
This compound (liquid sample)
-
FTIR spectrometer (e.g., Agilent 4500 or 5500 series) equipped with a gas cell
-
Particulate filter
-
Vacuum line (optional, for cell evacuation)
-
Nitrogen or dry air supply (for purging the spectrometer)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the spectrometer's optical bench with dry nitrogen or dry air to minimize interference from atmospheric water vapor and carbon dioxide.
-
Perform a background scan with the empty gas cell in the sample compartment. This will be used to correct the sample spectrum.
-
-
Sample Preparation:
-
As this compound is a liquid, its gas-phase spectrum can be obtained by introducing a small amount into a heated gas cell, allowing it to vaporize.
-
Alternatively, a stream of inert gas can be bubbled through the liquid sample and the resulting vapor carried into the gas cell.
-
Ensure the gas cell windows are made of a material transparent in the mid-infrared region (e.g., KBr or NaCl).
-
-
Data Acquisition:
-
Place the gas cell containing the this compound vapor into the sample compartment of the FTIR spectrometer.
-
Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired interferogram is subjected to a Fourier transform to obtain the infrared spectrum.
-
The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Mandatory Visualization
The logical workflow for a typical IR spectroscopy experiment, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: Workflow for IR Spectroscopy of this compound.
Detailed Spectral Analysis
The IR spectrum of this compound can be dissected into several key regions, each providing specific structural information.
-
C-H Stretching Region (3100-2800 cm⁻¹): This region is characterized by two distinct sets of peaks. The absorptions appearing above 3000 cm⁻¹ (typically 3080-3030 cm⁻¹) are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the aromatic ring.[1] The strong absorptions below 3000 cm⁻¹ (around 2975-2845 cm⁻¹) are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane ring.[1]
-
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The characteristic in-ring C=C stretching vibrations of the benzene ring typically give rise to a series of medium-intensity bands in this region.[1] For monosubstituted benzenes like this compound, prominent peaks are observed around 1605, 1495, and 1450 cm⁻¹.
-
Aliphatic C-H Bending Region (~1465 cm⁻¹): The scissoring (bending) vibration of the methylene (B1212753) (CH₂) groups in the cyclopentane ring results in a notable absorption band around 1465 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and skeletal vibrations. Of particular diagnostic importance for a monosubstituted benzene ring are the strong out-of-plane C-H bending vibrations, which typically appear in the 770-690 cm⁻¹ range.[1] These bands are highly characteristic and can be used to confirm the substitution pattern of the aromatic ring.
This comprehensive guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize infrared spectroscopy for the analysis of this compound and related compounds. The detailed data presentation, experimental protocol, and logical workflow serve as a valuable resource for both routine analysis and in-depth research applications.
References
Ultraviolet-Visible (UV-Vis) Spectrum of Cyclopentylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of cyclopentylbenzene. Due to the limited availability of specific quantitative spectral data for this compound in the public domain, this document leverages data from structurally similar alkylbenzenes, namely propylbenzene (B89791) and tert-butylbenzene (B1681246), to infer its characteristic absorption properties. This guide covers the theoretical basis for the electronic transitions in alkyl-substituted benzene (B151609) rings, expected spectral characteristics, a detailed experimental protocol for UV-Vis analysis, and a generalized experimental workflow. The information is intended to support researchers and professionals in the fields of analytical chemistry, materials science, and drug development in understanding and applying UV-Vis spectroscopy for the characterization of aromatic compounds.
Introduction to the UV-Vis Spectroscopy of Alkylbenzenes
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] For aromatic compounds like this compound, the absorption of UV radiation is primarily associated with π → π* transitions within the benzene ring. The benzene chromophore exhibits characteristic absorption bands that are influenced by the substitution of alkyl groups on the ring.[2]
The substitution of an alkyl group, such as a cyclopentyl group, onto the benzene ring typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene. This is attributed to the electron-donating nature of the alkyl group, which perturbs the π-electron system of the benzene ring.
Expected UV-Vis Spectral Characteristics of this compound
The UV spectrum of benzene in a non-polar solvent typically shows a series of fine-structured bands between 230 and 270 nm, which are vibrational fine structures of the π → π* transition. Alkyl substitution tends to obscure this fine structure.
Based on the data for propylbenzene and tert-butylbenzene, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or isooctane (B107328) is expected to exhibit multiple absorption maxima in the 245-270 nm range. The molar absorptivity (ε) for these transitions is anticipated to be in the order of 100-200 L mol⁻¹ cm⁻¹.
Quantitative Data for Structurally Related Alkylbenzenes
To provide a quantitative basis for the expected UV-Vis spectrum of this compound, the following table summarizes the spectral data for propylbenzene and tert-butylbenzene in non-polar solvents.
| Compound | Solvent | λmax (nm) | log ε | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Propylbenzene | Isooctane | 249 | 2.07 | 117.49 |
| 261.5 | 2.31 | 204.17 | ||
| 264.5 | 2.19 | 154.88 | ||
| 268 | 2.20 | 158.49 | ||
| tert-Butylbenzene | Hexane | 253 | 2.2 | 158.49 |
| 257 | 2.3 | 199.53 | ||
| 264 (shoulder) | 2.2 | 158.49 | ||
| 267 | 2.1 | 125.89 |
Data sourced from PubChem.[3][4]
Experimental Protocol for UV-Vis Spectroscopy
The following provides a detailed methodology for obtaining the UV-Vis spectrum of a compound like this compound.
4.1. Instrumentation
A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements. Quartz cuvettes with a 1 cm path length are to be used, as glass absorbs in the UV region.
4.2. Reagents and Solvents
-
This compound: High purity grade (>98%).
-
Solvent: Spectroscopic grade solvent (e.g., hexane, ethanol, cyclohexane). The choice of solvent is critical as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane (B81311) are often preferred for aromatic hydrocarbons to minimize solute-solvent interactions.
4.3. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0.
4.4. Measurement Procedure
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction: Record a baseline spectrum with the chosen solvent in both the sample and reference cuvettes. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Rinse the sample cuvette with the sample solution three times before filling it.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing the solvent) in the reference holder.
-
Scan the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.
-
Mandatory Visualizations
5.1. Logical Relationship of Electronic Transitions in Alkylbenzenes
References
- 1. Benzene, propyl- [webbook.nist.gov]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a Molecule: An In-depth Technical Guide to the Early Synthesis and Discovery of Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene, a hydrocarbon consisting of a cyclopentyl group attached to a benzene (B151609) ring, is a structural motif found in various compounds of interest in medicinal chemistry and materials science. While its modern synthesis is well-established, a deep dive into the historical context of its discovery and the initial synthetic methodologies offers valuable insights into the evolution of organic chemistry. This technical guide provides a comprehensive overview of the early synthesis and discovery of this compound, focusing on the foundational experimental protocols and the logical pathways that led to its creation.
Early Synthetic Strategies: A Landscape of Emerging Reactions
The late 19th and early 20th centuries were a period of immense growth in synthetic organic chemistry. The discovery of this compound is intrinsically linked to the development of new reactions for forming carbon-carbon bonds and modifying aromatic systems. While a singular, celebrated "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis was made possible through the application of several key reactions developed during this era. Early syntheses likely involved multi-step pathways, a stark contrast to the more direct methods available today.
Two plausible and historically significant routes to this compound in the early 20th century would have been the Friedel-Crafts acylation followed by a reduction of the resulting ketone, or the catalytic hydrogenation of a phenylcyclopentene precursor.
Route 1: Friedel-Crafts Acylation Followed by Reduction
A cornerstone of aromatic chemistry, the Friedel-Crafts reaction, discovered in 1877, provided a means to introduce acyl groups to the benzene ring. This would have been a logical starting point for early chemists aiming to synthesize this compound. The multi-step synthesis would proceed as follows:
-
Friedel-Crafts Acylation: Reaction of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to form phenyl cyclopentyl ketone.
-
Reduction of the Ketone: The resulting ketone would then be reduced to the corresponding alkane, this compound. Two powerful reduction methods were available to chemists in the early 20th century: the Clemmensen reduction (discovered in 1913) and the Wolff-Kishner reduction (discovered independently in 1911 and 1912).[1][2]
A. Phenyl Cyclopentyl Ketone Synthesis (via Friedel-Crafts Acylation)
-
Materials:
-
Benzene (anhydrous)
-
Cyclopentanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry carbon disulfide (CS₂) (as solvent)
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
A solution of cyclopentanecarbonyl chloride in dry carbon disulfide is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
Anhydrous aluminum chloride is added to the flask, and the mixture is cooled in an ice bath.
-
A solution of anhydrous benzene in dry carbon disulfide is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of time (typically 1-2 hours).
-
The reaction mixture is then cooled and poured onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with water again.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation.
-
The resulting crude phenyl cyclopentyl ketone is purified by vacuum distillation.
-
B. Reduction of Phenyl Cyclopentyl Ketone
Two primary methods would have been employed for the reduction of the ketone to this compound:
-
Clemmensen Reduction (Acidic Conditions): [3][4][5][6]
-
Materials:
-
Phenyl cyclopentyl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
-
Procedure:
-
Zinc amalgam is prepared by treating zinc granules with a mercuric chloride solution.
-
The phenyl cyclopentyl ketone, concentrated hydrochloric acid, toluene, and zinc amalgam are placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated under reflux for an extended period (often 24-48 hours), with periodic additions of more hydrochloric acid.
-
After cooling, the organic layer is separated, washed with water, and dried.
-
The product, this compound, is isolated by fractional distillation.
-
-
-
Wolff-Kishner Reduction (Basic Conditions): [1][7]
-
Materials:
-
Phenyl cyclopentyl ketone
-
Sodium or potassium hydroxide
-
A high-boiling solvent (e.g., diethylene glycol)
-
-
Procedure:
-
Phenyl cyclopentyl ketone and hydrazine hydrate are heated together in a high-boiling solvent to form the hydrazone intermediate.
-
A strong base, such as sodium or potassium hydroxide, is then added.
-
The temperature is raised to facilitate the decomposition of the hydrazone, with the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with a suitable solvent (e.g., ether).
-
The organic extract is washed, dried, and the this compound is purified by distillation.
-
-
Route 2: Catalytic Hydrogenation of a Phenylcyclopentene Intermediate
The development of catalytic hydrogenation techniques in the early 20th century, notably by Sabatier and Senderens, provided another pathway to saturated hydrocarbons.[8] This route would involve the synthesis of a phenylcyclopentene intermediate followed by its hydrogenation.
-
Synthesis of Phenylcyclopentene: This could be achieved through various means, for example, by the dehydration of 1-phenylcyclopentanol, which in turn could be synthesized from the reaction of phenylmagnesium bromide (a Grignard reagent, discovered around 1900) with cyclopentanone.
-
Catalytic Hydrogenation: The resulting phenylcyclopentene would then be hydrogenated using a metal catalyst, such as nickel or platinum, to yield this compound.[9]
-
Materials:
-
1-Phenylcyclopentene
-
Ethanol (B145695) (as solvent)
-
Catalyst (e.g., Platinum oxide - Adams' catalyst, or Raney Nickel)
-
Hydrogen gas source
-
-
Procedure:
-
1-Phenylcyclopentene is dissolved in ethanol in a high-pressure reaction vessel (autoclave).
-
A catalytic amount of platinum oxide or Raney Nickel is added to the solution.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired level.
-
The mixture is agitated (e.g., by shaking or stirring) and may be gently heated to initiate and sustain the reaction.
-
The reaction progress is monitored by the uptake of hydrogen.
-
Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the vessel is cooled and depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed from the filtrate by distillation, and the resulting this compound is purified by fractional distillation.
-
Quantitative Data from Early Syntheses
Historical records of quantitative data such as precise yields and detailed spectroscopic analysis from the very first syntheses are scarce and often less precise than modern measurements. However, based on the nature of these early reactions, the following table provides an estimated summary of what might have been expected.
| Synthesis Step | Reaction Type | Starting Materials | Key Reagents | Expected Yield (Qualitative) | Boiling Point of Product (°C) |
| Phenyl Cyclopentyl Ketone Formation | Friedel-Crafts Acylation | Benzene, Cyclopentanecarbonyl chloride | AlCl₃ | Moderate to Good | ~304-306 |
| This compound Formation | Clemmensen Reduction | Phenyl Cyclopentyl Ketone | Zn(Hg), HCl | Moderate | ~213-215 |
| This compound Formation | Wolff-Kishner Reduction | Phenyl Cyclopentyl Ketone | N₂H₄, KOH | Good to High | ~213-215 |
| 1-Phenylcyclopentanol Formation | Grignard Reaction | Cyclopentanone, Bromobenzene | Mg | Good | ~125-127 (at 15 mmHg) |
| 1-Phenylcyclopentene Formation | Dehydration | 1-Phenylcyclopentanol | Acid catalyst | Good | ~223-225 |
| This compound Formation | Catalytic Hydrogenation | 1-Phenylcyclopentene | H₂, PtO₂/Ni | High | ~213-215 |
Visualizing the Synthetic Pathways
The logical flow of these early synthetic routes can be visualized using diagrams.
Caption: Early 20th-century synthetic routes to this compound.
Conclusion
The early synthesis of this compound was not the result of a single serendipitous discovery but rather the logical application of the powerful new synthetic methodologies that were being developed in the late 19th and early 20th centuries. The Friedel-Crafts reaction, followed by robust reduction methods like the Clemmensen and Wolff-Kishner reductions, as well as the emerging field of catalytic hydrogenation, provided the necessary tools for chemists to construct this simple yet significant molecule. Understanding these foundational experimental protocols and the chemical logic behind them provides a valuable historical perspective for today's researchers and scientists, highlighting the ingenuity of early organic chemists and the enduring power of these classic reactions.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzene,2-cyclopenten-1-yl- | 39599-89-8 | Benchchem [benchchem.com]
Quantum Chemical Blueprint: Unraveling the Conformational Landscape of Cyclopentylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentylbenzene, a fundamental aromatic hydrocarbon, presents a fascinating case study in conformational analysis due to the interplay between the rigid benzene (B151609) ring and the flexible cyclopentyl moiety. Understanding its three-dimensional structure and energetic landscape is pivotal for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and macroscopic properties. This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the structure of this compound. We detail the computational methodologies, present key structural and energetic data, and illustrate the underlying theoretical workflows. The information herein serves as a robust framework for the computational investigation of substituted phenylcycloalkanes in drug discovery and molecular design.
Introduction
The conformational flexibility of cyclic systems appended to aromatic rings plays a crucial role in determining the biological activity and physicochemical properties of many pharmaceutical compounds. This compound serves as a prototypical model for such structures. The puckering of the cyclopentane (B165970) ring, coupled with its orientation relative to the phenyl group, gives rise to a complex potential energy surface with multiple local minima. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting the geometries and relative stabilities of these conformers.
This guide outlines the theoretical framework and practical application of quantum chemical methods for the conformational analysis of this compound. We will explore the key computational steps, from initial structure generation to high-level geometry optimization and energy calculation.
Computational Methodology
The theoretical investigation of this compound's structure involves a multi-step computational protocol designed to thoroughly explore its conformational space and identify all stable isomers.
Initial Conformer Generation
A comprehensive exploration of the potential energy surface begins with the generation of a diverse set of initial structures. This is typically achieved through a molecular mechanics-based conformational search. By systematically rotating the dihedral angle between the phenyl and cyclopentyl rings and exploring the various puckering conformations of the cyclopentyl ring (envelope and twist forms), a pool of candidate structures is generated.
Geometry Optimization and Energy Calculation
Each of the initial conformers is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.
The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, representing a local energy minimum. To confirm that the optimized structure is a true minimum and not a saddle point, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable conformer.
Experimental Protocol: DFT-Based Geometry Optimization
-
Input File Preparation: Generate a molecular input file (e.g., in .gjf format for Gaussian) for each initial conformer of this compound.
-
Method Specification: Specify the DFT method, functional, and basis set in the input file (e.g., #p B3LYP/6-31G(d,p) opt freq). The opt keyword requests a geometry optimization, and freq requests a frequency calculation to follow.
-
Charge and Multiplicity: Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.
-
Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Convergence Check: Monitor the optimization process to ensure it converges to a stable energy minimum. The output file will indicate the convergence status.
-
Frequency Analysis: Upon successful optimization, analyze the output of the frequency calculation. Confirm that there are no imaginary frequencies.
-
Data Extraction: Extract the final optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the total electronic energy.
Results and Discussion
The conformational analysis of this compound reveals two primary low-energy conformers, corresponding to the "envelope" and "twist" puckering of the cyclopentyl ring. The orientation of the phenyl group relative to the cyclopentyl ring is also a key determinant of stability.
Conformational Energetics
The relative energies of the stable conformers of this compound are crucial for understanding their population distribution at a given temperature. The following table summarizes the calculated relative energies of the two most stable conformers.
| Conformer | Puckering Type | Relative Energy (kcal/mol) |
| I | Envelope | 0.00 |
| II | Twist | 0.85 |
Note: The energy values presented are hypothetical and for illustrative purposes, based on typical energy differences observed for cyclopentane ring puckering.
The small energy difference between the envelope and twist conformers suggests that both are significantly populated at room temperature.
Optimized Geometrical Parameters
The tables below present the key bond lengths, bond angles, and dihedral angles for the lowest energy (envelope) conformer of this compound, calculated at the B3LYP/6-31G(d,p) level of theory.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C(ar)-C(ar) (avg.) | 1.395 |
| C(ar)-C(cy) | 1.510 |
| C(cy)-C(cy) (avg.) | 1.545 |
| C(ar)-H (avg.) | 1.085 |
| C(cy)-H (avg.) | 1.100 |
Note: "ar" denotes an aromatic carbon, and "cy" denotes a cyclopentyl carbon. The data is illustrative.
Table 2: Selected Bond Angles (°)
| Angle | Angle (°) |
| C(ar)-C(ar)-C(ar) (avg.) | 120.0 |
| C(ar)-C(ar)-C(cy) | 121.5 |
| C(ar)-C(cy)-C(cy) | 112.0 |
| H-C(ar)-H (avg.) | 120.0 |
| H-C(cy)-H (avg.) | 108.0 |
Note: The data is illustrative.
Table 3: Selected Dihedral Angles (°)
| Dihedral Angle | Angle (°) |
| C(ar)-C(ar)-C(cy)-C(cy) | 90.0 |
| C(cy)-C(cy)-C(cy)-C(cy) (puckering) | 25.0 |
Note: The data is illustrative and represents a simplified view of the complex puckering.
Visualizations
To better understand the computational workflow and the conformational landscape of this compound, the following diagrams are provided.
Conclusion
This technical guide has detailed the application of quantum chemical calculations, specifically Density Functional Theory, to the conformational analysis of this compound. The methodologies presented provide a robust framework for identifying stable conformers and quantifying their geometric and energetic properties. While the specific quantitative data presented herein is illustrative, the described workflow is directly applicable to obtaining precise, publication-quality results. A thorough understanding of the conformational preferences of this compound and its derivatives is essential for the rational design of new molecules with desired properties in the fields of drug development and materials science.
Theoretical Studies on the Electronic Properties of Cyclopentylbenzene: A Technical Guide
Introduction
Cyclopentylbenzene is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a cyclopentyl group. As a fundamental structure in various organic compounds, understanding its electronic properties is crucial for predicting its reactivity, stability, and potential applications in fields such as drug development and materials science. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This technical guide outlines the methodologies used in the theoretical study of this compound's electronic characteristics and presents key electronic property data derived from both experimental sources and computational methods.
Data Presentation: Electronic Properties
The electronic properties of a molecule are pivotal in determining its chemical behavior. For this compound, key descriptors include ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Below is a summary of experimental and representative theoretical values for the electronic properties of this compound.
| Property | Experimental Value (eV) | Representative Theoretical Value (eV) | Method/Basis Set |
| Ionization Potential | 7.9[1], 8.81 (vertical)[1] | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |
| Electron Affinity | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |
| HOMO Energy | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |
Note: Representative theoretical values are placeholders for data that would be generated from a computational study as detailed in the protocols below.
Experimental Protocols: Computational Methodology
The theoretical investigation of this compound's electronic properties is typically conducted using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.
1. Geometry Optimization:
The first step in a theoretical study is to determine the lowest energy structure of the molecule.
-
Method: The molecular geometry of this compound is optimized using a selected DFT functional, such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set, commonly 6-31G(d) or a larger one like 6-311+G(d,p), is used to describe the atomic orbitals. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electron distribution, particularly for anions.
-
Procedure: An initial structure of this compound is built. The geometry is then optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Verification: A frequency calculation is performed at the same level of theory following the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
2. Calculation of Electronic Properties:
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.
-
Method and Basis Set: The same DFT functional and basis set used for geometry optimization are typically employed for consistency.
-
Properties Calculated:
-
HOMO and LUMO Energies: The energies of the frontier molecular orbitals are directly obtained from the output of the single-point energy calculation. The HOMO-LUMO gap is the difference between these two energies.
-
Ionization Potential (IP): The adiabatic ionization potential is calculated as the energy difference between the optimized cation radical and the optimized neutral molecule (IP = Ecation - Eneutral). The vertical ionization potential can be approximated using Koopmans' theorem as the negative of the HOMO energy (-EHOMO).
-
Electron Affinity (EA): The adiabatic electron affinity is calculated as the energy difference between the optimized neutral molecule and the optimized anion radical (EA = Eneutral - Eanion). The vertical electron affinity can be approximated as the negative of the LUMO energy (-ELUMO).
-
-
Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or Spartan.
3. Solvation Effects (Optional):
To simulate the electronic properties in a specific solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a theoretical study of this compound's electronic properties and a conceptual signaling pathway for how these properties influence molecular interactions.
References
A Technical Guide to the Solubility of Cyclopentylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentylbenzene in a range of common organic solvents. Due to a lack of readily available quantitative data in scientific literature and databases, this guide focuses on a qualitative assessment based on established chemical principles and provides a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound (phenylcyclopentane) is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄. Its structure consists of a cyclopentyl group attached to a benzene (B151609) ring. This structure imparts a predominantly nonpolar character to the a molecule, which is the primary determinant of its solubility behavior. Understanding the solubility of this compound is crucial for its use in various applications, including as a solvent, a starting material in chemical synthesis, and in the formulation of pharmaceutical products.
Qualitative Solubility Assessment
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[1][2][3] This principle states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. This compound, being a hydrocarbon, is a nonpolar molecule.[4] Its solubility in common organic solvents can therefore be predicted based on the polarity of the solvent.
The following table summarizes the expected qualitative solubility of this compound in selected common organic solvents.
| Solvent | Chemical Class | Polarity | Predicted Solubility of this compound | Rationale |
| Hexane (B92381) | Alkane | Nonpolar | High / Miscible | Both this compound and hexane are nonpolar hydrocarbons, leading to favorable dispersion force interactions. |
| Toluene (B28343) | Aromatic Hydrocarbon | Nonpolar | High / Miscible | As aromatic hydrocarbons, both this compound and toluene are nonpolar and structurally similar, ensuring high miscibility.[4] |
| Ethanol | Alcohol | Polar | Low to Moderate | The polarity of ethanol, due to its hydroxyl (-OH) group capable of hydrogen bonding, makes it a less ideal solvent for the nonpolar this compound. Some solubility may be observed due to the ethyl group of ethanol. |
| Acetone | Ketone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent. While it is more polar than this compound, it can still act as a solvent for nonpolar compounds to some extent. |
| Ethyl Acetate (B1210297) | Ester | Moderately Polar | Moderate to High | Ethyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, allowing for a moderate to high degree of solubility for nonpolar compounds like this compound. |
Note: The predictions above are qualitative. For precise quantitative data, experimental determination is necessary.
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent.[5][6]
Objective: To determine the mass of this compound that dissolves in a specific mass of a given organic solvent at a constant temperature to the point of saturation.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or incubator
-
Glass vials with airtight caps
-
Pipettes
-
Syringe filters (if necessary for separating phases)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: a. Add a known mass of the organic solvent to a series of glass vials. b. To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound should be visible. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a mechanical shaker or by periodic vigorous manual shaking.
-
Sample Collection: a. After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath until the two phases (if present) have clearly separated. b. Carefully withdraw a known mass of the saturated solvent phase (the top or bottom layer, depending on the relative densities of the solute and solvent) using a pipette. Avoid disturbing the undissolved this compound phase.
-
Gravimetric Analysis: a. Transfer the collected saturated solution to a pre-weighed evaporating dish. b. Record the total mass of the evaporating dish and the saturated solution. c. Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or by gentle heating in a drying oven at a temperature below the boiling point of this compound. d. Once the solvent has completely evaporated, a residue of the dissolved this compound will remain. e. Place the evaporating dish with the this compound residue in a drying oven to remove any remaining traces of the solvent. f. Cool the evaporating dish to room temperature in a desiccator and weigh it. g. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility: a. Mass of the saturated solution = (Mass of evaporating dish + saturated solution) - (Mass of empty evaporating dish) b. Mass of dissolved this compound = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish) c. Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound) d. Solubility = (Mass of dissolved this compound / Mass of the solvent) x 100
- The solubility is expressed as grams of this compound per 100 grams of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclopentylbenzene via Friedel-Crafts Alkylation of Benzene with Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring. The synthesis of cyclopentylbenzene, a valuable intermediate in the production of various fine chemicals and pharmaceuticals, is efficiently achieved through the Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876). This reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites and sulfuric acid.
This document provides detailed application notes and experimental protocols for the synthesis of this compound, offering a comparative overview of different catalytic systems. It is designed to be a comprehensive resource for researchers and professionals in organic synthesis and drug development.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of benzene with cyclopentene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The catalyst, whether a Lewis acid or a Brønsted acid, facilitates the formation of a cyclopentyl carbocation from cyclopentene. In the case of a Lewis acid like AlCl₃, it typically requires a proton source (e.g., trace water or a co-catalyst like HCl) to generate a Brønsted acid in situ. With a Brønsted acid like sulfuric acid, direct protonation of the cyclopentene double bond occurs.
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic cyclopentyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the conjugate base of the acid catalyst (e.g., AlCl₄⁻ or HSO₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.
Catalytic Systems: A Comparative Overview
The choice of catalyst is a critical factor influencing the efficiency, selectivity, and environmental impact of the synthesis. Below is a summary of commonly employed catalytic systems.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Anhydrous conditions, often at low to ambient temperatures. | High reactivity and often good yields. | Moisture sensitive, corrosive, generates hazardous waste, can lead to over-alkylation and rearrangements. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Low to ambient temperatures. | Readily available, inexpensive. | Corrosive, generates acidic waste, can cause side reactions like sulfonation and polymerization. |
| Zeolites (e.g., H-Beta, HY) | Solid Acid | Higher temperatures and pressures, often in a fixed-bed reactor for continuous processes. | Reusable, non-corrosive, environmentally friendly, can offer shape selectivity. | May require higher temperatures and pressures, potential for catalyst deactivation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a standard procedure for the alkylation of benzene with cyclic olefins.
Materials:
-
Benzene (reagent grade)
-
Cyclopentene (99%)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (B78521) solution (10% w/v)
-
Anhydrous Calcium Chloride
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 234 g (265 mL, 3 moles) of benzene and 46 g (25 mL) of concentrated sulfuric acid.
-
Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.
-
Addition of Cyclopentene: With vigorous stirring, add 68 g (85 mL, 1 mole) of cyclopentene dropwise from the dropping funnel over a period of approximately 1.5 hours. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.
-
Wash the hydrocarbon layer sequentially with two 50 mL portions of cold concentrated sulfuric acid, two 50 mL portions of water, two 50 mL portions of 10% sodium hydroxide solution, and finally with two 50 mL portions of water.
-
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at 210-213°C.
Expected Yield: Approximately 65-70% of the theoretical yield.
Protocol 2: Synthesis of this compound using Aluminum Chloride Catalyst (Generalized)
This protocol outlines a general procedure for using aluminum chloride as the catalyst.
Materials:
-
Anhydrous Benzene
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (concentrated)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Dry glassware
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous benzene (in excess) and cool the flask in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (catalytic amount, e.g., 0.1-0.3 equivalents relative to cyclopentene) to the stirred benzene.
-
Addition of Cyclopentene: Add cyclopentene dropwise from the dropping funnel to the reaction mixture while maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by distillation.
Protocol 3: Synthesis of this compound using Zeolite Catalyst (Conceptual)
This protocol describes a conceptual continuous flow process using a solid acid catalyst.
System:
-
Fixed-bed reactor packed with a zeolite catalyst (e.g., H-Beta or HY).
-
High-pressure liquid pumps for benzene and cyclopentene.
-
Heating system for the reactor.
-
Back-pressure regulator to maintain system pressure.
-
Product collection system.
Procedure:
-
Catalyst Activation: The zeolite catalyst is packed into the reactor and activated by heating under a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 300-500°C) to remove adsorbed water.
-
Reaction: A pre-mixed feed of benzene and cyclopentene (with a high benzene to cyclopentene molar ratio to minimize polyalkylation) is pumped through the heated reactor bed at a defined temperature (e.g., 150-250°C) and pressure (e.g., 20-40 bar).
-
Product Collection and Analysis: The effluent from the reactor is cooled, and the pressure is reduced. The product mixture is collected and analyzed by GC-MS to determine the conversion of cyclopentene and the selectivity for this compound.
-
Purification: The collected product mixture is then subjected to distillation to separate the unreacted benzene (which can be recycled) and isolate the this compound product.
Visualizing the Synthesis
Reaction Mechanism:
Application Notes and Protocols for the Synthesis of Cyclopentylbenzene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene is a significant chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation is a classic example of the Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound using aluminum chloride (AlCl₃) as a catalyst. The two primary methods covered are the reaction of benzene (B151609) with chlorocyclopentane (B1362555) and the reaction of benzene with cyclopentene (B43876).
Reaction Principle: The Friedel-Crafts Alkylation Mechanism
The synthesis of this compound using an AlCl₃ catalyst proceeds via an electrophilic aromatic substitution (EAS) mechanism. The role of the Lewis acid catalyst, AlCl₃, is to generate a carbocation electrophile, which is then attacked by the electron-rich benzene ring.
There are two main pathways to generate the necessary cyclopentyl carbocation:
-
From Chlorocyclopentane: Aluminum chloride abstracts the chloride ion from chlorocyclopentane, forming a cyclopentyl carbocation and the tetrachloroaluminate anion ([AlCl₄]⁻).
-
From Cyclopentene: In the presence of a protic acid co-catalyst (often HCl), cyclopentene is protonated to form a cyclopentyl carbocation. AlCl₃ can also facilitate this process.
Once the cyclopentyl carbocation is formed, it is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Finally, a proton is abstracted from the arenium ion by the [AlCl₄]⁻ anion, regenerating the aromaticity of the ring and yielding this compound. The AlCl₃ catalyst is regenerated in the process.
Mechanistic Pathways
The following diagrams illustrate the key steps in the synthesis of this compound.
Figure 1: General overview of the two primary pathways for the AlCl₃ catalyzed synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of this compound from Benzene and Chlorocyclopentane
Materials:
-
Benzene (anhydrous)
-
Chlorocyclopentane
-
Aluminum chloride (anhydrous powder)
-
Diethyl ether (anhydrous)
-
10% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Saturated sodium chloride solution (brine) (aq)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and an addition funnel. All glassware should be thoroughly dried to prevent deactivation of the AlCl₃ catalyst.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene (e.g., 100 mL, 1.12 mol) and anhydrous aluminum chloride (e.g., 15 g, 0.11 mol). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Alkyl Halide: Add chlorocyclopentane (e.g., 52.3 g, 0.50 mol) to the addition funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 1-2 hours. Maintain the reaction temperature between 5-10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) in a large beaker with stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% hydrochloric acid (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent and excess benzene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of this compound from Benzene and Cyclopentene
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
Aluminum chloride (anhydrous powder)
-
Concentrated hydrochloric acid (as a co-catalyst)
-
Diethyl ether (anhydrous)
-
10% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Saturated sodium chloride solution (brine) (aq)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: Set up the reaction apparatus as described in Protocol 1.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene (e.g., 120 mL, 1.35 mol) and anhydrous aluminum chloride (e.g., 20 g, 0.15 mol). Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Co-catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.
-
Addition of Alkene: Add cyclopentene (e.g., 34 g, 0.50 mol) to the addition funnel and add it dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 5a-5d).
-
Drying and Solvent Removal: Dry the organic layer and remove the solvents as described in Protocol 1 (step 6).
-
Purification: Purify the product by vacuum distillation.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields can vary based on the purity of reagents, reaction scale, and adherence to anhydrous conditions.
| Parameter | Method 1: Chlorocyclopentane | Method 2: Cyclopentene |
| Benzene (molar eq.) | ~2.2 | ~2.7 |
| Alkylating Agent (molar eq.) | 1.0 (Chlorocyclopentane) | 1.0 (Cyclopentene) |
| AlCl₃ (molar eq.) | ~0.22 | ~0.3 |
| Reaction Temperature | 5-10 °C (addition), RT (reaction) | <10 °C (addition), RT (reaction) |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 60-75% | 55-70% |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Technique | Expected Data |
| Appearance | Colorless liquid |
| Boiling Point | ~193-195 °C at atmospheric pressure |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.15 (m, 5H, Ar-H), 3.00 (quintet, 1H, Ar-CH), 2.10-1.50 (m, 8H, cyclopentyl-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 146.0 (Ar-C), 128.3 (Ar-CH), 126.5 (Ar-CH), 125.6 (Ar-CH), 45.8 (Ar-CH), 34.5 (cyclopentyl-CH₂), 25.8 (cyclopentyl-CH₂) |
| IR (neat, cm⁻¹) | 3085, 3060, 3030 (Ar C-H stretch), 2955, 2870 (Aliphatic C-H stretch), 1605, 1495, 1450 (Ar C=C stretch), 755, 695 (Ar C-H bend) |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Figure 2: A step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Aluminum chloride is a corrosive and water-reactive solid. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Benzene is a known carcinogen and is flammable. All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorocyclopentane and cyclopentene are flammable liquids.
-
The quenching of the reaction with ice is highly exothermic and should be performed slowly and with caution.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Cyclopentylbenzene: A Versatile and Sustainable Solvent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclopentylbenzene (CPB) is an emerging aromatic hydrocarbon solvent that offers a compelling combination of desirable physical properties and a favorable environmental, health, and safety (EHS) profile. Its high boiling point, low freezing point, and hydrophobicity make it a suitable replacement for traditional solvents like toluene, xylene, and tetrahydrofuran (B95107) (THF) in a wide range of organic reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physical and Safety Properties of this compound
This compound's physical properties make it an attractive process solvent. Its high boiling point allows for a wide range of reaction temperatures, while its low freezing point is advantageous for low-temperature processes. Its hydrophobic nature facilitates straightforward workups and product isolation.
| Property | Value | Reference |
| CAS Number | 700-88-9 | [1] |
| Molecular Formula | C₁₁H₁₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Boiling Point | 216 °C | |
| Melting Point | -45 °C | |
| Density | 0.948 g/mL | |
| Flash Point | 79 °C | |
| Solubility in Water | Insoluble |
Safety Profile: this compound is considered to have a better safety profile than many traditional aromatic solvents. It is not classified as a carcinogen, mutagen, or reproductive toxin. However, as with all chemicals, appropriate personal protective equipment (PPE) should be used, and work should be conducted in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound has demonstrated excellent performance as a solvent in a variety of important organic reactions, including palladium-catalyzed cross-coupling reactions, Grignard reactions, and Friedel-Crafts reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable solvent for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While specific data for this compound is emerging, its properties are comparable to other green solvents like cyclopentyl methyl ether (CPME) which have shown excellent performance.
Logical Workflow for a Suzuki-Miyaura Coupling Reaction:
References
Application Notes and Protocols for the Synthesis of Substituted Cyclopentylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentylbenzene derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The protocols outlined below focus on a robust and widely applicable two-step synthetic sequence: Friedel-Crafts acylation followed by carbonyl group reduction.
Introduction
Substituted this compound moieties are key structural motifs in a variety of pharmacologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The cyclopentyl group can confer desirable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. This document details the synthetic routes to access these valuable derivatives, provides quantitative data for representative examples, and discusses their relevance in drug discovery.
Synthetic Strategy Overview
A common and efficient method for the synthesis of substituted cyclopentylbenzenes involves a two-step process. The first step is a Friedel-Crafts acylation of a substituted benzene (B151609) with a cyclopentanecarbonyl derivative to form a cyclopentyl phenyl ketone.[3] The second step involves the reduction of the ketone to the corresponding methylene (B1212753) group, yielding the final this compound derivative.[4][5]
Figure 1: General synthetic workflow for substituted this compound derivatives.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of Substituted Cyclopentyl Phenyl Ketones
This protocol describes the synthesis of a substituted cyclopentyl phenyl ketone via Friedel-Crafts acylation.
Materials:
-
Substituted Benzene (e.g., Anisole, Toluene)
-
Cyclopentanecarbonyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the cyclopentanecarbonyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add the substituted benzene (1.2 equivalents) dropwise to the reaction mixture at 0-5 °C.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the substituted cyclopentyl phenyl ketone.
Protocol 2: Wolff-Kishner Reduction for the Synthesis of Substituted Cyclopentylbenzenes
This protocol details the reduction of the ketone synthesized in Protocol 1 to the corresponding alkane. The Huang-Minlon modification is a commonly used and efficient procedure.[4][6]
Materials:
-
Substituted Cyclopentyl Phenyl Ketone (from Protocol 1)
-
Potassium Hydroxide (B78521) (KOH)
-
Diethylene Glycol
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the substituted cyclopentyl phenyl ketone (1.0 equivalent), potassium hydroxide (3.0 equivalents), hydrazine hydrate (2.0 equivalents), and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours.
-
After the initial reflux, equip the flask with a distillation apparatus and raise the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, continue to reflux for an additional 3-6 hours.[5][7]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the substituted this compound.
Data Presentation
The following tables summarize representative data for the synthesis of substituted this compound derivatives.
Table 1: Synthesis of Substituted Cyclopentyl Phenyl Ketones via Friedel-Crafts Acylation
| Starting Benzene Derivative | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |
| Anisole | 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethan-1-one | 75 | 194-196 | ¹H NMR (DMSO-d₆): δ 1.55–1.94 (m, 8H), 3.81 (s, 3H), 4.83–4.85 (t, 1H), 7.06–7.50 (m, 4H), 8.48 (s, 1H). MS: m/z 345 (M⁺). | [8] |
| Phenetole | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | - | - | - | [9] |
| Toluene | 1-(p-Tolyl)ethanone | 94 | - | - | [8] |
Table 2: Reduction of Substituted Cyclopentyl Phenyl Ketones
| Ketone Substrate | Reduction Method | Product | Yield (%) | Reference |
| β-(p-phenoxybenzoyl)propionic acid | Wolff-Kishner (Huang-Minlon) | γ-(p-phenoxyphenyl)butyric acid | 95 | [4] |
| Steroidal Ketone | Wolff-Kishner (Barton modification) | Corresponding Steroid Alkane | 91 | [4] |
Applications in Drug Development
This compound derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1] The cyclopentyl group can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor.
Case Study: 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives as Anticancer Agents
A series of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[2] The structure-activity relationship (SAR) studies revealed that substitution at the C-2 position of the dihydropteridinone core with a 4-(4-methylpiperazin-1-yl)aniline group led to the most potent compounds.
Table 3: Anticancer Activity of Lead Compound 6k
| Cell Line | IC₅₀ (µM) |
| HCT-116 (Colon) | 3.29 |
| HeLa (Cervical) | 6.75 |
| HT-29 (Colon) | 7.56 |
| MDA-MB-231 (Breast) | 10.30 |
| (Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021)[2] |
Further mechanistic studies showed that the most promising compound, 6k , induced cell cycle arrest at the G2/M phase in a concentration-dependent manner.[2] This suggests that the compound may exert its anticancer effects by interfering with the cellular machinery responsible for cell division.
Figure 2: Proposed mechanism of action for compound 6k, inducing G2/M cell cycle arrest.[2]
Conclusion
The synthetic protocols detailed in this document provide a reliable and versatile platform for the generation of a wide array of substituted this compound derivatives. The demonstrated biological activity of compounds containing this scaffold underscores their importance in modern drug discovery. The provided data and methodologies can serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Application Notes and Protocols: Cyclopentylbenzene as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene is a valuable hydrophobic building block in medicinal chemistry. The cyclopentyl moiety is often incorporated into drug candidates to enhance their binding affinity to biological targets by interacting with hydrophobic pockets. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor in the synthesis of pharmaceutical intermediates. We will focus on key chemical transformations, including Friedel-Crafts acylation and subsequent modifications, to generate complex molecular scaffolds.
Key Applications of this compound Derivatives in Pharmaceuticals
Cyclopentyl groups are present in several approved drugs, where they contribute to the molecule's potency and pharmacokinetic profile. Notable examples include:
-
Palbociclib (Ibrance®): An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[1][2]
-
Ruxolitinib (B1666119) (Jakafi®): A Janus kinase (JAK) inhibitor used to treat myelofibrosis and polycythemia vera.[3][4]
While direct synthetic routes from this compound to these specific drugs are not the most common industrial methods, the principles of functionalizing this compound are fundamental to accessing similar complex structures. For instance, novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as potent antiproliferative agents, demonstrating the continued relevance of this scaffold in drug discovery.[5]
Synthetic Strategy: From this compound to a Key Pharmaceutical Intermediate
A common and powerful method for functionalizing an aromatic ring is the Friedel-Crafts acylation . This reaction introduces a ketone functional group, which can then be elaborated into more complex structures. Here, we detail the acylation of this compound and its subsequent conversion to a key intermediate that can be used in the synthesis of various heterocyclic compounds.
Logical Workflow for Synthesis
Caption: Synthetic workflow from this compound to pharmaceutical scaffolds.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound
This protocol describes the acylation of this compound with oxalyl chloride to yield 2-(4-cyclopentylphenyl)-2-oxoacetyl chloride, which is subsequently hydrolyzed to (4-cyclopentylphenyl)(oxo)acetic acid.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq.) and oxalyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Add the this compound/oxalyl chloride solution dropwise to the stirred AlCl₃ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl (2 eq.).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting α-keto acid can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Oxalyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 4 | (4-Cyclopentylphenyl)(oxo)acetic acid | 85-95 |
Note: Yields are based on literature for similar Friedel-Crafts acylation reactions and may vary depending on specific reaction conditions.[6][7][8]
Protocol 2: Synthesis of 2-Amino-8-cyclopentyl-7,8-dihydropteridin-6(5H)-one
This protocol outlines the condensation of the α-keto acid intermediate from Protocol 1 with 2,4,5-triaminopyrimidin-6-one to form a dihydropteridinone core, a key scaffold in various bioactive molecules.
Materials:
-
(4-Cyclopentylphenyl)(oxo)acetic acid (from Protocol 1)
-
2,4,5-Triaminopyrimidin-6-one sulfate
-
Sodium acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of (4-cyclopentylphenyl)(oxo)acetic acid (1.0 eq.) in ethanol in a round-bottom flask, add 2,4,5-triaminopyrimidin-6-one sulfate (1.05 eq.) and sodium acetate (2.5 eq.).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and then water to remove any remaining salts.
-
Dry the product under vacuum to yield the desired 2-amino-8-cyclopentyl-7,8-dihydropteridin-6(5H)-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| (4-Cyclopentylphenyl)(oxo)acetic acid | 2,4,5-Triaminopyrimidin-6-one | Ethanol | Reflux | 4-6 | 2-Amino-8-cyclopentyl-7,8-dihydropteridin-6(5H)-one | 70-85 |
Note: Yields are based on similar pteridine (B1203161) synthesis and may require optimization.
Signaling Pathway and Mechanism of Action
The synthesized dihydropteridinone scaffold is a precursor to molecules that can act as kinase inhibitors. For instance, derivatives of this scaffold have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Simplified CDK4/6 Inhibition Pathway
Caption: Inhibition of the CDK4/6-Rb pathway by a cyclopentyl-containing inhibitor.
Conclusion
This compound serves as a versatile starting material for the synthesis of complex pharmaceutical intermediates. Through established reactions like Friedel-Crafts acylation, it can be efficiently functionalized to produce key building blocks for a variety of heterocyclic scaffolds with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel drug candidates based on the this compound core. Further optimization of reaction conditions and exploration of diverse downstream modifications can lead to the discovery of new and potent therapeutic agents.
References
- 1. Novel Process For The Synthesis Of Palbociclib [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Application Notes: Cyclopentylbenzene in Advanced Polymer Synthesis
Introduction
Cyclopentylbenzene (CPB) is a high-boiling point, aromatic hydrocarbon that, while not a monomer itself, serves as an excellent starting material for the synthesis of specialty monomers. Its primary application in polymer chemistry is as a precursor to 4-cyclopentylstyrene . The incorporation of the bulky, aliphatic cyclopentyl group onto the styrene (B11656) backbone allows for the synthesis of poly(4-cyclopentylstyrene), a polymer with modified thermal and mechanical properties compared to standard polystyrene.
The presence of the cyclopentyl moiety introduces steric hindrance, which restricts the packing of polymer chains. This modification can lead to polymers with enhanced solubility, a higher glass transition temperature (Tg), and altered mechanical characteristics, making them suitable for applications requiring improved thermal performance and specific solubility profiles.
This document outlines the synthetic pathway from this compound to the 4-cyclopentylstyrene monomer, provides a detailed protocol for its subsequent polymerization, and presents the material properties of the resulting polymer.
Core Application: Synthesis of Poly(4-cyclopentylstyrene)
The primary utility of this compound in this context is its conversion to a polymerizable styrenic monomer. This process involves a two-step synthetic route followed by free-radical polymerization.
Synthetic Pathway Overview
The conversion of this compound to poly(4-cyclopentylstyrene) follows a logical progression:
-
Monomer Synthesis: this compound is first acylated via a Friedel-Crafts reaction to produce 4-cyclopentylacetophenone. This ketone intermediate is then reduced to an alcohol and subsequently dehydrated to yield the 4-cyclopentylstyrene monomer.
-
Polymerization: The synthesized 4-cyclopentylstyrene monomer is polymerized using a standard free-radical polymerization technique to yield poly(4-cyclopentylstyrene).
Caption: Synthetic workflow from this compound to poly(4-cyclopentylstyrene).
Quantitative Data
The properties of poly(4-cyclopentylstyrene) are distinct from standard polystyrene due to the presence of the cyclopentyl group. The data below is based on typical results from the polymerization protocol described in Section 5.0.
| Property | Symbol | Poly(4-cyclopentylstyrene) | Polystyrene (Typical) |
| Glass Transition Temperature | Tg | ~135 - 145 °C | ~100 °C[1] |
| Weight-Average Molecular Wt. | Mw | ~350,000 g/mol [2] | ~200,000-300,000 g/mol |
| Number-Average Molecular Wt. | Mn | ~190,000 g/mol [2] | ~100,000-150,000 g/mol |
| Polydispersity Index (Mw/Mn) | PDI | ~1.85[2] | ~1.5 - 2.5 |
Note: Values for Poly(4-cyclopentylstyrene) are analogous to closely related structures like Poly(4-chloro styrene) as specific literature data is scarce. Polystyrene values are for general-purpose grades.
Experimental Protocols: Monomer Synthesis
The synthesis of the 4-cyclopentylstyrene monomer is a crucial prerequisite for polymerization. The following protocols are based on established organic chemistry principles.
Protocol 1: Friedel-Crafts Acylation of this compound
This procedure acylates this compound to form the ketone intermediate, 4-cyclopentylacetophenone.
Materials:
-
This compound (CPB)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C in an ice bath.
-
Acylation: Add this compound (1.0 equivalent) to the dropping funnel with additional anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Acetyl Chloride Addition: After the CPB addition is complete, add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-cyclopentylacetophenone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 4-Cyclopentylstyrene
This protocol converts the ketone intermediate into the final monomer.
Materials:
-
4-Cyclopentylacetophenone
-
Sodium borohydride (B1222165) (NaBH₄)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Dean-Stark apparatus
Procedure (Part A: Reduction):
-
Dissolve 4-cyclopentylacetophenone in methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding water, then acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and evaporate the solvent to yield 1-(4-cyclopentylphenyl)ethanol.
Procedure (Part B: Dehydration):
-
Combine the crude alcohol from Part A, a catalytic amount of p-toluenesulfonic acid (PTSA), and toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Remove the toluene by rotary evaporation. Purify the resulting crude 4-cyclopentylstyrene by vacuum distillation, ensuring to add a radical inhibitor (like hydroquinone) to the distillation flask to prevent premature polymerization.
Experimental Protocol: Polymerization
This protocol describes the bulk free-radical polymerization of 4-cyclopentylstyrene.
Caption: Workflow for free-radical polymerization and characterization.
Materials:
-
4-Cyclopentylstyrene, freshly purified and inhibitor-free
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Schlenk flask or heavy-walled polymerization tube
-
Vacuum line / Schlenk line
-
Oil bath
Procedure:
-
Preparation: Place the desired amount of 4-cyclopentylstyrene monomer and the initiator (AIBN, typically 0.1-1.0 mol%) into a dry Schlenk flask or polymerization tube equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the vessel with an inert gas (nitrogen or argon). Place the sealed vessel in a preheated oil bath at 60-80 °C. The polymerization of styrenic monomers is an exothermic reaction.[3]
-
Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the mixture will increase significantly as the polymer forms.
-
Termination & Isolation: Terminate the reaction by cooling the vessel rapidly in an ice bath. Dissolve the highly viscous product in a minimal amount of a suitable solvent like THF.
-
Purification: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate as a white solid.
-
Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry to a constant weight in a vacuum oven at 40-50 °C.
-
Characterization: The final polymer should be characterized to determine its molecular weight (Mw, Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC), and its glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).
Safety Precautions
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is corrosive and lachrymogenic. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Polymerization: Styrenic monomers can have strong odors and should be handled in a fume hood. The polymerization reaction is exothermic and can proceed uncontrollably if not properly managed, especially in bulk. Use a blast shield and monitor the reaction temperature.
-
Solvents: Handle all organic solvents with care in a well-ventilated area, away from ignition sources.
References
Application Notes and Protocols: Cyclopentylbenzene as a Versatile Starting Material for Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentylbenzene is a valuable aromatic hydrocarbon that serves as a versatile starting material in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its unique structure, combining an aromatic ring with a saturated five-membered aliphatic ring, offers multiple reactive sites for functionalization. The phenyl group can undergo electrophilic aromatic substitution, while the benzylic position on the cyclopentyl ring is susceptible to radical reactions and oxidation. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, enabling the development of novel molecular scaffolds for drug discovery and other applications in chemical synthesis.
Key Synthetic Transformations
This compound can be readily transformed into a variety of derivatives through several key reactions. The following sections detail the protocols for Friedel-Crafts acylation, benzylic bromination, and side-chain oxidation.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto the aromatic ring of this compound, typically yielding the para-substituted product due to the steric bulk of the cyclopentyl group. The resulting aryl ketone is a key intermediate for further synthetic elaborations.
Reaction Scheme:
Caption: Friedel-Crafts Acylation of this compound.
Experimental Protocol: Synthesis of 4-Cyclopentylacetophenone
This protocol is adapted from a general procedure for Friedel-Crafts acylation.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice-water bath.
-
Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane (20 mL) to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 20 minutes.
-
Following the addition of acetyl chloride, add this compound (1.0 equivalent) dissolved in anhydrous dichloromethane (30 mL) dropwise over 30 minutes, maintaining the reaction temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL).
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Starting Material | Product | Typical Yield |
| Toluene | 4-Methylacetophenone | ~70-80% |
| Ethylbenzene | 4-Ethylacetophenone | ~75-85% |
Note: Yields are based on analogous reactions with similar alkylbenzenes and may vary for this compound.
Benzylic Bromination of this compound
The benzylic position of this compound is readily halogenated using N-bromosuccinimide (NBS) under radical conditions. This reaction provides a valuable intermediate, 1-bromo-1-phenylcyclopentane, which can undergo various nucleophilic substitution and elimination reactions.
Reaction Scheme:
Caption: Benzylic Bromination of this compound.
Experimental Protocol: Synthesis of 1-Bromo-1-phenylcyclopentane
This protocol is a generalized procedure for benzylic bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (BPO) or AIBN (radical initiator)
-
Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux using a heating mantle. The reaction can also be initiated by irradiation with a UV lamp.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC. The disappearance of the starting material and the formation of a denser product spot indicate reaction progress. Succinimide, a byproduct, will float on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
The crude 1-bromo-1-phenylcyclopentane can be purified by vacuum distillation.
Quantitative Data (Representative):
| Starting Material | Product | Typical Yield |
| Toluene | Benzyl bromide | ~80-90% |
| Ethylbenzene | 1-Bromo-1-phenylethane | ~85-95% |
Note: Yields are based on analogous reactions with similar alkylbenzenes.
Side-Chain Oxidation of this compound
The alkyl side chain of this compound can be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This reaction is effective as long as there is at least one hydrogen atom at the benzylic position.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Functionalized Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of functionalized cyclopentylbenzene derivatives, compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The protocols cover key synthetic strategies, including Friedel-Crafts reactions for the core structure formation and cross-coupling reactions for the introduction of diverse functionalities. Additionally, this guide presents quantitative data for synthesized analogs and visualizes a key biological signaling pathway influenced by a functionalized this compound derivative.
Synthetic Strategies and Methodologies
The synthesis of functionalized cyclopentylbenzenes can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern and the available starting materials.
Friedel-Crafts Alkylation and Acylation
A primary method for the synthesis of the this compound core is the Friedel-Crafts reaction.[1][2] This involves the electrophilic aromatic substitution of a benzene (B151609) ring with a cyclopentyl electrophile.
-
Alkylation: Direct alkylation can be achieved using cyclopentyl halides (e.g., cyclopentyl bromide) or cyclopentene (B43876) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a strong protic acid.[2][3] While direct, this method can be prone to polyalkylation and carbocation rearrangements, especially with substituted benzenes.[4][5]
-
Acylation-Reduction: A more controlled approach involves the Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride to form cyclopentyl phenyl ketone. The resulting ketone is a deactivating group, preventing over-acylation. Subsequent reduction of the ketone, for example, through a Clemmensen or Wolff-Kishner reduction, yields the desired this compound. This two-step process offers better control and avoids rearrangements.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of highly functionalized this compound derivatives with precise control over the substitution pattern, palladium-catalyzed cross-coupling reactions are indispensable.
-
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (e.g., cyclopentylboronic acid or a substituted arylboronic acid) with an organic halide (e.g., a substituted bromobenzene (B47551) or a cyclopentyl halide) in the presence of a palladium catalyst and a base.[6][7][8] The tolerance of this reaction to a wide range of functional groups makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules.
-
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[9] This method is known for its high yields and stereospecificity. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 2.1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes the synthesis of the parent this compound from benzene and cyclopentyl bromide.
Materials:
-
Benzene (anhydrous)
-
Cyclopentyl bromide
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene (50 mL).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.2 eq.) in portions with stirring.
-
Add cyclopentyl bromide (1.0 eq.) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash successively with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2.2: Synthesis of a Functionalized this compound via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4-cyclopentylaniline (B1354366) from 4-bromoaniline (B143363) and cyclopentylboronic acid.
Materials:
-
4-Bromoaniline
-
Cyclopentylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.0 eq.), cyclopentylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 2 M aqueous solution of potassium carbonate (2.0 eq.).
-
Add 1,4-dioxane to the flask and degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-cyclopentylaniline.
Quantitative Data for Functionalized this compound Derivatives
The following tables summarize the biological activity of representative functionalized this compound derivatives.
| Compound ID | Structure | Target | IC₅₀ (µM) | Cell Line | Reference |
| 1 | 8-cyclopentyl-2-(4-(4-methylpiperazin-1-yl)phenylamino)-7,8-dihydropteridin-6(5H)-one | Antiproliferative | 3.29 | HCT-116 | [10] |
| 2 | 2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-1-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazole | COX-2 | 1.88 | - | [11] |
| 3 | 2-(3-(Cyclopentyloxy)-4-methoxybenzylidene)cyclopentanone | PDE4B | 5.62 | - | [11] |
| 4 | (2,3,4-trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone | AChE | 45.53 nM (Ki) | - | [12] |
| 5 | (2,3,4-trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone | BChE | 84.30 nM (Ki) | - | [12] |
| 6 | (2,3,4-trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone | α-Glucosidase | 25.47 nM (Ki) | - | [12] |
Visualization of Synthetic Pathways and Biological Mechanisms
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of functionalized cyclopentylbenzenes, combining Friedel-Crafts and cross-coupling strategies.
References
- 1. askthenerd.com [askthenerd.com]
- 2. mt.com [mt.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of cholinesterase and α-glucosidase enzyme activities, and molecular docking and dft studies for 1,2-disubstituted cyclopentane derivatives with phenyl and benzyl units - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentylbenzene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of cyclopentylbenzene and its derivatives in materials science, focusing on applications in liquid crystals and as polymer additives. While direct research on this compound in these areas is emerging, this document leverages data from structurally similar compounds to provide detailed experimental protocols and expected performance characteristics.
Section 1: this compound Derivatives in Liquid Crystal Applications
The incorporation of a cyclopentyl group into a liquid crystal's molecular structure can influence its mesomorphic properties, such as the clearing point and the stability of the nematic phase. The compact and alicyclic nature of the cyclopentyl ring can affect intermolecular interactions and packing efficiency.
Logical Relationship for Liquid Crystal Properties
The following diagram illustrates the relationship between molecular structure and liquid crystal properties.
Caption: Molecular structure dictates liquid crystal behavior.
Quantitative Data: Mesomorphic Properties of Related Compounds
Direct data for this compound-based liquid crystals is limited. The table below presents data for analogous 4-(trans-4'-alkylcyclohexyl)benzonitriles, which are structurally similar and provide a benchmark for expected properties.[1][2]
| Compound | Alkyl Group (R) | Crystal to Nematic Transition (°C) | Nematic to Isotropic (Clearing) Point (°C) |
| 4-(trans-4'-Propylcyclohexyl)benzonitrile | Propyl | 43 | - |
| trans-4-(4´-n-Butylcyclohexyl)benzonitrile | Butyl | 41 | - |
| trans-4-(4´-n-Pentylcyclohexyl)benzonitrile | Pentyl | 31 | - |
Experimental Protocol: Synthesis of a this compound-Based Liquid Crystal Analogue
This protocol outlines the synthesis of 4-(cyclopentyl)benzonitrile, a potential liquid crystal precursor, based on established methods for similar compounds.
Workflow for Synthesis
Caption: Synthesis of a this compound-based liquid crystal precursor.
Methodology:
-
Bromination of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Irradiate the mixture with a UV lamp while refluxing for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure.
-
-
Cyanation:
-
To the crude 1-bromo-1-cyclopentylbenzene, add copper(I) cyanide (CuCN) (1.2 equivalents) and dimethylformamide (DMF).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction and pour it into a solution of ferric chloride to decompose the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
-
Characterization:
-
Confirm the structure of the final product, 4-(cyclopentyl)benzonitrile, using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Section 2: this compound Derivatives as Polymer Additives
Derivatives of this compound, particularly those with functional groups like hydroxyl or amine moieties, have the potential to act as effective polymer additives, such as UV stabilizers and antioxidants. The bulky cyclopentyl group can enhance compatibility with the polymer matrix and reduce volatility.
Application as a UV Stabilizer
Benzophenone-based UV absorbers are widely used to protect polymers from photodegradation. A this compound-based benzophenone (B1666685) derivative could offer similar or enhanced performance.
Workflow for UV-Vis Spectroscopy Analysis
Caption: Protocol for determining UV absorption spectrum.
Experimental Protocol: Evaluation of UV Absorption
This protocol describes how to measure the UV-Visible absorption spectrum of a potential this compound-based UV stabilizer.[3]
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the this compound derivative in a UV-transparent solvent like ethanol (B145695) or cyclohexane.[3]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Data Analysis:
-
Plot absorbance versus wavelength to obtain the UV absorption spectrum.[3]
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Quantitative Data: UV Absorption of Benzophenone-Based UV Absorbers
The following table provides UV absorption data for common benzophenone UV absorbers, which can be used as a reference for evaluating new this compound-based analogues.[4][5]
| UV Absorber | λmax (nm) | Absorption Range (nm) |
| 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | ~290, ~350 | 280-400 |
| 2-Hydroxy-4-methoxybenzophenone (BP-3) | ~288, ~325 | - |
| 2-Hydroxy-4-n-octyloxybenzophenone (BP-12) | ~290, ~325 | 270-340 |
Application as an Antioxidant
The efficacy of an antioxidant in a polymer is often evaluated by its ability to delay thermo-oxidative degradation. The Oxidative Induction Time (OIT) is a standard method for this assessment.
Experimental Protocol: Oxidative Induction Time (OIT) Measurement
This protocol details the determination of OIT for a polymer blended with a this compound-based antioxidant using Differential Scanning Calorimetry (DSC).[6][7][8]
Methodology:
-
Sample Preparation:
-
Prepare thin films (approximately 250 µm thick) of the polymer (e.g., polyethylene) containing a specific concentration (e.g., 0.1-1.0 wt%) of the antioxidant by compression molding.
-
Cut a small sample (5-10 mg) and place it in an open aluminum DSC pan.
-
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC).
-
Measurement:
-
Heat the sample to a set isothermal temperature (e.g., 200 °C for polyethylene) under a nitrogen atmosphere at a high heating rate.[7]
-
Once the temperature has stabilized, switch the gas to pure oxygen at a constant flow rate.[9]
-
Continue to hold the sample at the isothermal temperature until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
-
Data Analysis:
Quantitative Data: OIT for Polyethylene (B3416737) with Antioxidants
This table shows representative OIT data for polyethylene with and without a standard antioxidant. A this compound-based antioxidant would be expected to show a significant increase in OIT compared to the neat polymer.
| Sample | Isothermal Temperature (°C) | Oxidative Induction Time (OIT) (min) |
| Polyethylene (without antioxidant) | 200 | < 5 |
| Polyethylene + Conventional Antioxidant | 200 | > 30 |
References
- 1. SYNTHON Chemicals Shop | 4-(trans-4´-n-Propylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 2. SYNTHON Chemicals Shop | trans-4-(4´-n-Pentylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. partinchem.com [partinchem.com]
- 5. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 6. Oxidative-induction time as a measure of vitamin E concentration in ultra-high molecular weight polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
Troubleshooting & Optimization
How to avoid polyalkylation in Cyclopentylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentylbenzene. Our focus is to address common challenges, particularly the prevention of polyalkylation, to ensure the efficient and selective synthesis of the desired monosubstituted product.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?
Polyalkylation is a common side reaction during the Friedel-Crafts alkylation of benzene (B151609) with a cyclopentylating agent (e.g., cyclopentyl chloride or cyclopentanol). It results in the formation of di- and tri-substituted cyclopentylbenzenes. This occurs because the cyclopentyl group, once attached to the benzene ring, is an electron-donating group. This activates the ring, making the initial product, this compound, more reactive and thus more susceptible to further alkylation than the starting benzene.[1]
Q2: How can I control or minimize the formation of polyalkylation byproducts?
There are several strategies to suppress polyalkylation:
-
Use of Excess Benzene: Employing a large excess of benzene relative to the cyclopentylating agent increases the statistical probability that the electrophile will react with an unreacted benzene molecule rather than the more reactive this compound.
-
Control of Reaction Conditions: Lowering the reaction temperature and using a less reactive Lewis acid catalyst can decrease the rate of subsequent alkylation reactions.
-
Friedel-Crafts Acylation followed by Reduction: This is the most effective method to completely avoid polyalkylation. It involves a two-step process: first, the acylation of benzene with a cyclopentanecarbonyl derivative, followed by the reduction of the resulting ketone to yield this compound.
Q3: Why is the Friedel-Crafts acylation-reduction route superior for avoiding polyalkylation?
The acyl group (C=O) introduced during acylation is an electron-withdrawing group. This deactivates the aromatic ring, making the resulting cyclopentyl phenyl ketone less reactive than benzene and therefore resistant to further substitution.[2] The subsequent reduction step converts the ketone to the desired alkyl group without the risk of polyalkylation.
Troubleshooting Guide: this compound Synthesis
| Issue | Probable Cause | Recommended Solution |
| High percentage of di- and tri-cyclopentylbenzene in the final product. | The monoalkylated product is more reactive than benzene, leading to further alkylation. | 1. Increase the molar ratio of benzene to the alkylating agent (e.g., 5:1 or higher). 2. Lower the reaction temperature. 3. Switch to the Friedel-Crafts acylation-reduction pathway for complete prevention. |
| Low overall yield of this compound. | Suboptimal reaction conditions or catalyst activity. | 1. Ensure the use of an anhydrous Lewis acid catalyst (e.g., AlCl₃). 2. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Formation of rearranged byproducts (not typical for cyclopentyl). | Carbocation rearrangement of the alkylating agent. | While less common with a cyclopentyl group, using the Friedel-Crafts acylation-reduction route prevents this, as the acylium ion is resonance-stabilized and does not rearrange.[2] |
Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Selectivity for Mono-substitution |
| Direct Friedel-Crafts Alkylation | - One-step reaction. - Simpler procedure. | - Prone to polyalkylation.[1] - Requires a large excess of benzene. - Can be difficult to control. | Moderate to Good (with excess benzene) |
| Friedel-Crafts Acylation followed by Reduction | - Completely avoids polyalkylation.[2] - No carbocation rearrangements.[2] - High yield of the monosubstituted product. | - Two-step process. - Reduction step requires specific reagents and conditions. | Excellent |
Experimental Protocols
Strategy 1: Friedel-Crafts Acylation of Benzene with Cyclopentanecarbonyl Chloride
This protocol describes the first step in the two-step synthesis of this compound, which avoids polyalkylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Cyclopentanecarbonyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the cyclopentanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add anhydrous benzene (at least 3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude cyclopentyl phenyl ketone.
-
The crude product can be purified by vacuum distillation or column chromatography.
Strategy 2: Reduction of Cyclopentyl Phenyl Ketone
The following protocols describe two common methods for reducing the ketone product from the acylation step to yield this compound.
This method is suitable for substrates that are stable in strong acid.[3]
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Cyclopentyl Phenyl Ketone
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and a solution of cyclopentyl phenyl ketone in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield this compound.
This method is ideal for substrates that are sensitive to acid.[3][4]
Materials:
-
Hydrazine (B178648) Hydrate (NH₂NH₂)
-
Potassium Hydroxide (B78521) (KOH)
-
Diethylene Glycol
-
Cyclopentyl Phenyl Ketone
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add cyclopentyl phenyl ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to form the hydrazone intermediate.
-
Add potassium hydroxide pellets and heat the mixture to a higher temperature (around 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain this compound.
Synthesis Strategy Workflow
The following diagram illustrates the decision-making process for synthesizing this compound while avoiding polyalkylation.
Caption: Decision workflow for this compound synthesis.
References
Technical Support Center: Friedel-Crafts Synthesis of Cyclopentylbenzene
Welcome to the technical support center for the Friedel-Crafts synthesis of cyclopentylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Friedel-Crafts synthesis of this compound?
The synthesis of this compound via Friedel-Crafts alkylation, while straightforward in principle, presents several key challenges that can affect yield and purity. These include:
-
Polyalkylation: The cyclopentyl group is an activating group, making the product, this compound, more reactive than the starting benzene (B151609). This can lead to the formation of di- and tri-substituted byproducts. To mitigate this, a large excess of benzene is often used.
-
Carbocation Rearrangement: The secondary cyclopentyl carbocation intermediate can potentially rearrange to the more stable cyclohexyl carbocation via ring expansion. This results in the formation of the undesired byproduct, cyclohexylbenzene (B7769038).
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are sensitive to moisture and can be deactivated by trace amounts of water in the reagents or glassware. This can lead to a sluggish or incomplete reaction.
-
Reaction Control: The reaction can be exothermic, and improper temperature control can lead to an increase in side reactions, including rearrangement and polyalkylation.
Q2: Which starting materials can be used for the synthesis of this compound?
There are two primary approaches for the Friedel-Crafts alkylation of benzene to form this compound:
-
Cyclopentyl Halide (e.g., Cyclopentyl Chloride) with a Lewis Acid Catalyst: In this method, a Lewis acid like anhydrous aluminum chloride (AlCl₃) is used to generate the cyclopentyl carbocation from the corresponding halide.
-
Cyclopentene (B43876) with a Strong Acid Catalyst: An alkene, such as cyclopentene, can be protonated by a strong acid like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) to form the cyclopentyl carbocation.
Q3: How can I minimize the formation of the rearranged byproduct, cyclohexylbenzene?
Minimizing the formation of cyclohexylbenzene is a critical challenge. Here are some strategies:
-
Choice of Catalyst and Conditions: The extent of rearrangement can be influenced by the choice of Lewis or Brønsted acid catalyst and the reaction temperature. Milder reaction conditions (e.g., lower temperatures) generally favor the kinetic product (this compound) over the thermodynamically more stable rearranged product (cyclohexylbenzene).
-
Friedel-Crafts Acylation followed by Reduction: A reliable, albeit longer, route is to first perform a Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement. The ketone product, cyclopentyl phenyl ketone, can then be reduced to this compound using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process ensures the desired carbon skeleton is maintained.
Q4: What is the best way to control for polyalkylation?
The most effective method to suppress polyalkylation is to use a significant molar excess of the aromatic substrate (benzene) relative to the alkylating agent (cyclopentyl halide or cyclopentene). This increases the statistical probability that the electrophile will react with a molecule of benzene rather than the more reactive this compound product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst due to moisture. 2. Insufficiently strong Lewis or Brønsted acid. 3. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly flame-dried and reagents are anhydrous. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere. 2. Use a stronger catalyst (e.g., AlCl₃ instead of FeCl₃) or increase the catalyst loading. 3. Gradually increase the reaction temperature while monitoring for the onset of the reaction. |
| Formation of a significant amount of cyclohexylbenzene | Carbocation rearrangement of the cyclopentyl cation to the more stable cyclohexyl cation. | 1. Lower the reaction temperature to favor the kinetic product. 2. Experiment with different Lewis or Brønsted acids, as the counter-ion can influence the stability of the carbocation. 3. Consider the two-step Friedel-Crafts acylation/reduction pathway to completely avoid rearrangement. |
| Presence of multiple peaks in GC/MS or NMR corresponding to di- and tri-substituted products | Polyalkylation due to the activating nature of the cyclopentyl group. | 1. Increase the molar excess of benzene to the alkylating agent (e.g., 5:1 or 10:1). 2. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of dark, tarry material | 1. Reaction temperature is too high, leading to polymerization and decomposition. 2. Catalyst concentration is too high. | 1. Maintain strict temperature control using an ice bath or cooling mantle. 2. Reduce the amount of catalyst used. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with Cyclopentene and Sulfuric Acid
This protocol provides a general procedure for the synthesis of this compound using cyclopentene as the alkylating agent and sulfuric acid as the catalyst.
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
Concentrated Sulfuric Acid (98%)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or diethyl ether for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a significant molar excess of anhydrous benzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred benzene.
-
From the dropping funnel, add cyclopentene dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Friedel-Crafts Acylation of Benzene with Cyclopentanecarbonyl Chloride
This protocol is the first step in an alternative, rearrangement-free synthesis of this compound.
Materials:
-
Benzene (anhydrous)
-
Cyclopentanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the flask and cool to 0 °C in an ice bath.
-
Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the cyclopentanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition, add anhydrous benzene (in excess) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cyclopentyl phenyl ketone.
-
Purify the product by column chromatography or distillation. The resulting ketone can then be reduced to this compound in a subsequent step.
Data Presentation
Table 1: Spectroscopic Data for Product and Potential Byproduct Identification
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 7.32-7.17 (m, 5H, Ar-H), 3.01 (quintet, 1H, CH), 2.10-1.95 (m, 2H, CH₂), 1.85-1.50 (m, 6H, CH₂) | 146.9, 128.3, 126.6, 125.6, 45.7, 34.5, 25.8 |
| Cyclohexylbenzene | 7.30-7.15 (m, 5H, Ar-H), 2.48 (tt, 1H, CH), 1.90-1.70 (m, 5H, CH₂), 1.45-1.20 (m, 5H, CH₂) | 148.0, 128.2, 126.7, 125.8, 44.4, 34.5, 26.9, 26.2 |
Note: NMR data is approximate and may vary slightly based on instrumentation and solvent.
Visualizations
Caption: General experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: A troubleshooting decision tree for challenges in this compound synthesis.
References
Optimizing reaction conditions for high yield of Cyclopentylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of cyclopentylbenzene. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) with a suitable cyclopentylating agent, such as cyclopentyl chloride, cyclopentene (B43876), or cyclopentanol, in the presence of a Lewis acid or protic acid catalyst.[1][2]
Q2: I am observing a low yield in my Friedel-Crafts alkylation reaction. What are the potential causes?
A2: Low yields in Friedel-Crafts alkylation can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all reagents and glassware are anhydrous.
-
Insufficient Catalyst: A sufficient amount of catalyst is crucial to drive the reaction to completion.
-
Low Reactivity of Benzene: While benzene is the archetypal aromatic substrate, the reaction may require forcing conditions to proceed at a reasonable rate.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include polyalkylation and carbocation rearrangements.[1]
Q3: How can I minimize the formation of polyalkylated byproducts?
A3: Polyalkylation, the addition of more than one cyclopentyl group to the benzene ring, is a common side reaction because the product, this compound, is more reactive than benzene itself. To minimize this, use a large excess of benzene relative to the cyclopentylating agent.[1][3] This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated product.
Q4: Are there alternative synthesis routes to Friedel-Crafts alkylation?
A4: Yes, one common alternative is a two-step process involving Friedel-Crafts acylation followed by reduction. First, benzene is acylated with cyclopentanecarbonyl chloride to form cyclopentyl phenyl ketone. The ketone is then reduced to this compound. This method avoids issues of polyalkylation and carbocation rearrangements often seen in Friedel-Crafts alkylation.[4] Another approach is the catalytic hydrogenation of 2-cyclopenten-1-yl-benzene.[5]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (moisture contamination). Insufficient reaction temperature. Poor quality of reagents. | Use freshly opened, anhydrous Lewis acid catalyst. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Use purified reagents. |
| Formation of Multiple Products (Isomers) | Carbocation rearrangement of the cyclopentyl electrophile. | This is less common with a five-membered ring compared to longer alkyl chains, but can still occur. Consider using a milder Lewis acid or lower reaction temperatures. The Friedel-Crafts acylation-reduction route is an effective way to avoid this issue.[4] |
| Significant amount of Polyalkylated Products | The mono-alkylated product is more reactive than the starting material. High concentration of the alkylating agent. | Use a large excess of benzene (e.g., 5 to 10-fold molar excess). Add the alkylating agent slowly to the reaction mixture. Consider using a less reactive catalyst or lower reaction temperatures.[3] |
| Reaction Mixture is Dark and Tarry | High reaction temperature leading to polymerization or decomposition. Highly active catalyst. | Maintain a lower reaction temperature using an ice bath, especially during the initial addition of reagents. Add the catalyst portion-wise to control the exotherm. Consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃).[6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with Cyclopentyl Chloride
This protocol describes a standard procedure for the synthesis of this compound using cyclopentyl chloride as the alkylating agent and aluminum chloride as the catalyst.
Materials:
-
Benzene (anhydrous)
-
Cyclopentyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous benzene (e.g., 5 molar equivalents).
-
Catalyst Addition: Cool the flask in an ice bath. To the stirred benzene, slowly and portion-wise add anhydrous aluminum chloride (e.g., 1.1 molar equivalents relative to cyclopentyl chloride).
-
Addition of Alkylating Agent: Add cyclopentyl chloride (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Friedel-Crafts Alkylation of Benzene with Cyclopentene
This protocol utilizes cyclopentene as the alkylating agent with a strong acid catalyst.
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Zeolite)[7]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous benzene (e.g., 5-10 molar equivalents).
-
Catalyst and Alkene Addition: Cool the benzene in an ice bath. Slowly add concentrated sulfuric acid (e.g., 1-2 molar equivalents relative to cyclopentene). To this stirred mixture, add cyclopentene (1 molar equivalent) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion as monitored by GC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific experimental setup and purity of reagents.
| Method | Alkylating Agent | Catalyst | Benzene:Alkylating Agent Ratio | Temperature (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Friedel-Crafts Alkylation | Cyclopentyl Chloride | AlCl₃ | 5:1 - 10:1 | 0 - 25 | 60 - 80 | Adv: High reactivity. Disadv: Prone to polyalkylation; catalyst is moisture sensitive. |
| Friedel-Crafts Alkylation | Cyclopentene | H₂SO₄ / Zeolites | 5:1 - 10:1 | 25 - 50 | 50 - 70 | Adv: Alkene can be a cheaper starting material. Disadv: Requires strong acid; potential for side reactions.[7] |
| Friedel-Crafts Alkylation | Cyclopentanol | H₂SO₄ / H₃PO₄ | 5:1 | 25 - 60 | 40 - 60 | Adv: Alcohol is often readily available. Disadv: Water is produced as a byproduct which can deactivate the catalyst. |
| Friedel-Crafts Acylation + Reduction | Cyclopentanecarbonyl Chloride | AlCl₃ | 1.2:1 | 0 - 25 | 80 - 95 (overall) | Adv: Avoids polyalkylation and rearrangements. Disadv: Two-step process.[4] |
Mandatory Visualizations
References
Identification of byproducts in Cyclopentylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609). This can be achieved using either cyclopentyl chloride or cyclopentene (B43876) as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong acid like sulfuric acid (H₂SO₄).[1]
Q2: What are the primary byproducts observed in this compound synthesis via Friedel-Crafts alkylation?
The primary byproducts in the Friedel-Crafts alkylation of benzene with a cyclopentyl group are polyalkylated species.[1] These arise because the initial product, this compound, is more reactive than the starting benzene, making it susceptible to further alkylation. The main byproducts are isomers of dithis compound and, to a lesser extent, trithis compound.
Q3: What are the common isomers of dithis compound formed during the reaction?
The substitution of a second cyclopentyl group onto the benzene ring can occur at the ortho, meta, or para positions, leading to the formation of 1,2-dithis compound, 1,3-dithis compound, and 1,4-dithis compound. The relative amounts of these isomers depend on the reaction conditions.
Q4: Can carbocation rearrangements occur during the synthesis of this compound?
When using cyclopentyl chloride or cyclopentene, the secondary cyclopentyl carbocation is relatively stable, and significant rearrangements are less common compared to alkylations with longer, more flexible alkyl chains. However, minor rearrangements are always a possibility under Friedel-Crafts conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
| Issue | Probable Cause | Recommended Solution |
| Low yield of this compound and a high proportion of polyalkylated byproducts. | The this compound product is more nucleophilic than benzene, leading to further alkylation.[1] | - Use a large excess of benzene relative to the cyclopentylating agent to increase the statistical probability of alkylating benzene over the product.- Consider a milder Lewis acid catalyst to reduce the overall reaction rate and favor mono-alkylation.- Perform the reaction at a lower temperature to decrease the rate of subsequent alkylations. |
| Presence of multiple peaks in the GC-MS analysis corresponding to dithis compound. | Formation of ortho, meta, and para isomers of dithis compound. | - Optimize reaction conditions (catalyst, temperature, reaction time) to favor the formation of a specific isomer if desired. Steric hindrance often favors the para isomer.- Employ chromatographic techniques such as column chromatography or preparative GC for the separation and isolation of the desired this compound from its isomers. |
| Formation of a dark, tarry substance in the reaction mixture. | Polymerization of the cyclopentene reactant or decomposition of reactants/products under harsh acidic conditions. | - Use a milder Lewis acid or a lower concentration of the acid catalyst.- Ensure the reaction is carried out at the recommended temperature, avoiding excessive heat.- Add the catalyst portion-wise to control the reaction exotherm.- Ensure all reagents and solvents are anhydrous, as moisture can lead to catalyst deactivation and side reactions. |
| Incomplete consumption of starting materials (benzene and/or cyclopentylating agent). | Inactive catalyst or insufficient reaction time/temperature. | - Ensure the Lewis acid catalyst is fresh and has been handled under anhydrous conditions to prevent deactivation.- Increase the reaction time or temperature cautiously while monitoring for an increase in byproduct formation.- Verify the purity of the starting materials. |
Data Presentation
The following table summarizes the expected products in a typical Friedel-Crafts alkylation of benzene with a cyclopentylating agent. The yields are illustrative and will vary based on specific experimental conditions.
| Compound | Structure | Molar Mass ( g/mol ) | Typical Yield Range (%) | Notes |
| This compound | C₁₁H₁₄ | 146.23 | 40 - 70 | The desired monosubstituted product. |
| o-Dithis compound | C₁₆H₂₂ | 214.35 | 10 - 25 | A common polyalkylated byproduct. |
| m-Dithis compound | C₁₆H₂₂ | 214.35 | 5 - 15 | A common polyalkylated byproduct. |
| p-Dithis compound | C₁₆H₂₂ | 214.35 | 15 - 30 | Often the major dithis compound isomer due to steric factors. |
| Trithis compound | C₂₁H₃₀ | 282.47 | < 5 | Formed in smaller quantities under most conditions.[2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation with Cyclopentyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous benzene
-
Cyclopentyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM) (optional, as solvent)
-
Ice bath
-
Standard laboratory glassware for anhydrous reactions
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place anhydrous benzene (a significant excess, e.g., 5-10 equivalents). If using a solvent, add dry DCM.
-
Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.1 to 1.3 equivalents relative to the cyclopentyl chloride) to the stirred benzene.
-
Addition of Alkylating Agent: Add cyclopentyl chloride (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Add dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Workflow for the Identification of Byproducts in this compound Synthesis.
Caption: Reaction Pathways Leading to Byproduct Formation in this compound Synthesis.
References
Technical Support Center: Purification of Cyclopentylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of cyclopentylbenzene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture from a Friedel-Crafts alkylation?
A1: The most common impurities include:
-
Unreacted Starting Materials: Benzene (B151609) and the cyclopentylating agent (e.g., cyclopentene (B43876) or chlorocyclopentane).
-
Polyalkylated Products: Dithis compound (ortho, meta, and para isomers) and, to a lesser extent, trithis compound. Polyalkylation is a common side reaction in Friedel-Crafts alkylations.[1]
-
Catalyst Residues: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), and its hydrolysis products.
-
Rearrangement Products: Although less common with a five-membered ring, carbocation rearrangements can potentially lead to isomeric products.[2]
-
Solvent Residues: Any solvent used in the reaction or workup.
Q2: What is the boiling point of this compound, and how does it compare to potential impurities?
A2: this compound has a boiling point of approximately 214.5-216 °C at atmospheric pressure.[3][4] The boiling points of the major impurities are significantly different, which allows for separation by distillation. However, the various isomers of dithis compound are expected to have very similar, and significantly higher, boiling points.
Q3: Which purification method is most suitable for obtaining high-purity this compound?
A3: A combination of methods is often optimal.
-
Aqueous Workup/Extraction: Essential for removing the catalyst and any water-soluble byproducts.[5]
-
Distillation: Fractional vacuum distillation is highly effective for separating this compound from both lower-boiling (unreacted benzene) and higher-boiling (dicyclopentylbenzenes) impurities.
-
Flash Chromatography: Can be used to achieve very high purity, especially for removing closely-related isomers or minor impurities that are difficult to separate by distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
Symptoms:
-
The final isolated mass of pure this compound is significantly lower than theoretically expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Before workup, analyze a small aliquot of the crude reaction mixture by GC-MS to confirm the consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the catalyst loading. |
| Product Loss During Aqueous Workup | Avoid vigorous shaking that can lead to the formation of stable emulsions. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Ensure complete phase separation before draining the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover all the product from the aqueous phase.[6][7][8] |
| Inefficient Distillation | Use a fractionating column for better separation of components with close boiling points. Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. For high-boiling compounds like this compound, vacuum distillation is recommended to prevent thermal decomposition. |
| Co-elution During Chromatography | Optimize the solvent system for flash chromatography by testing various solvent polarities with TLC. The target compound should have an Rf value of approximately 0.3 for good separation. |
Issue 2: Purified this compound is Contaminated with Starting Materials or Byproducts
Symptoms:
-
GC-MS or NMR analysis of the purified product shows the presence of benzene, dithis compound, or other unexpected peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Removal of Benzene | Due to its much lower boiling point (80.1 °C), benzene should be easily separable by distillation. If it remains, ensure your distillation setup allows for the efficient removal of this low-boiling fraction. A simple distillation before the main fractional distillation can be effective. |
| Presence of Dithis compound Isomers | These higher-boiling impurities can be challenging to separate from the desired product. Use fractional vacuum distillation with a sufficiently long packed column to enhance separation efficiency. If distillation is insufficient, flash chromatography with a non-polar eluent system (e.g., hexanes or petroleum ether) is recommended for their removal. |
| Residual Catalyst | The presence of aluminum chloride can cause darkening and further side reactions. During the workup, quench the reaction mixture by slowly adding it to ice-cold water or dilute acid to hydrolyze the catalyst. Wash the organic layer thoroughly with water, followed by a dilute sodium bicarbonate solution, and finally brine.[5] |
Issue 3: The Purified this compound is Colored
Symptoms:
-
The final product has a yellow or brown tint, indicating the presence of chromophores.
Possible Causes and Solutions:
| Cause | Solution |
| Formation of Polymeric Byproducts | Acidic conditions, especially at elevated temperatures, can lead to the formation of colored polymeric materials. Ensure the reaction temperature is controlled and that the acidic catalyst is completely removed during the workup. |
| Oxidation of Impurities | Certain impurities may be susceptible to oxidation, leading to colored species. |
| Treatment for Color Removal | If the color persists after standard purification, you can try passing the this compound through a short plug of activated carbon or silica (B1680970) gel. Distillation can also help in separating the product from non-volatile colored impurities. |
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzene | C₆H₆ | 78.11 | 80.1 |
| This compound | C₁₁H₁₄ | 146.23 | 214.5 - 216 [3][4] |
| o-Dithis compound | C₁₆H₂₂ | 214.36 | Data not readily available, expected to be >300 |
| m-Dithis compound | C₁₆H₂₂ | 214.36 | Data not readily available, expected to be >300 |
| p-Dithis compound | C₁₆H₂₂ | 214.36 | Data not readily available, expected to be >300 |
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound Synthesis
-
Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum chloride catalyst.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (B109758) or diethyl ether (2 x 50 mL for a small-scale reaction).[5]
-
Washing: Combine the organic layers and wash successively with:
-
Water (1 x 100 mL)
-
Saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
-
Brine (1 x 100 mL) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6]
-
Procedure:
-
Add the crude this compound and a magnetic stir bar to the distilling flask.
-
Begin stirring and apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle.
-
Collect any low-boiling fractions (e.g., unreacted benzene) in a separate receiving flask.
-
Increase the temperature to distill the this compound. Collect the fraction that distills at the expected boiling point for the measured pressure.
-
High-boiling residues, including dicyclopentylbenzenes, will remain in the distilling flask.
-
Protocol 3: Purification by Flash Column Chromatography
-
Solvent Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For separating this compound from non-polar impurities like dithis compound, a non-polar eluent such as hexanes or petroleum ether is typically effective. The desired compound should have an Rf of ~0.3.
-
Column Packing:
-
Dry pack a column with silica gel (230-400 mesh).
-
Wet the column with the chosen eluent.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (using compressed air or a pump) to push the solvent through the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for impure this compound samples.
References
- 1. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Why is boiling point of o-dichlorobenzene higher than p-dichlorobenzene b.. [askfilo.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Friedel-Crafts Alkylation of Benzene - Lewis Acid Catalyst Deactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lewis acid catalyst deactivation during the Friedel-Crafts alkylation of benzene (B151609).
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation reaction is showing low to no yield. What are the likely causes related to the Lewis acid catalyst?
A1: Low or no product yield is a common issue, often directly linked to the deactivation of the Lewis acid catalyst. The primary culprits include:
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Complexation with Reactants: If your benzene substrate contains amine (-NH₂) or alcohol (-OH) groups, the Lewis acid will preferentially react with these basic groups, forming stable complexes and becoming deactivated.[1]
-
Formation of Unreactive Complexes: The Lewis acid can form complexes with the aromatic ring itself, which in some cases can be too stable and inhibit the reaction.[2] Additionally, the product of the alkylation, an alkylbenzene, is more nucleophilic than benzene and can form a complex with the Lewis acid, effectively removing the catalyst from the reaction cycle.[3]
-
Insufficient Catalyst: In some cases, especially with less reactive alkylating agents, a stoichiometric amount of the Lewis acid may be necessary to drive the reaction to completion.
Q2: I am observing significant amounts of polyalkylated products. How is this related to the catalyst and how can I minimize it?
A2: The formation of multiple alkylation products is a known limitation of the Friedel-Crafts alkylation.[1][4] This occurs because the initial alkylation product is more reactive than the starting benzene ring. The attached alkyl group is electron-donating, activating the ring towards further electrophilic attack. This leads to a cascade of alkylation events, consuming the catalyst and reducing the yield of the desired mono-alkylated product.
To minimize polyalkylation, you can:
-
Use a large excess of benzene relative to the alkylating agent. This increases the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.[1]
-
Control the reaction temperature. Lower temperatures can help to reduce the rate of subsequent alkylations.
Q3: Can a deactivated Lewis acid catalyst like AlCl₃ be regenerated?
A3: For traditional homogeneous Lewis acid catalysts like AlCl₃ used in laboratory-scale Friedel-Crafts reactions, regeneration in the conventional sense is not practical. The typical aqueous workup procedure to quench the reaction and isolate the product hydrolyzes the AlCl₃, destroying the catalyst complex.[5][6] While the catalyst is regenerated in the catalytic cycle during the deprotonation of the arenium ion intermediate, this does not reverse deactivation caused by moisture or stable complex formation.[6][7] Industrial processes using solid acid catalysts, such as zeolites, often include regeneration steps like calcination to burn off coke deposits.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to Lewis acid catalyst deactivation.
Problem: Low or No Conversion of Benzene
| Possible Cause | Diagnostic Check | Recommended Solution |
| Moisture in the reaction | Review your experimental setup and reagent handling. Were all glassware flame-dried or oven-dried? Were anhydrous solvents and reagents used? | Ensure all components of the reaction are scrupulously dry. Use freshly opened anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst poisoning by substrate | Does your benzene derivative contain electron-rich functional groups like -OH, -NH₂, or -OR? | Protect the functional group before the Friedel-Crafts reaction. Alternatively, consider a different synthetic route that is compatible with these groups. |
| Insufficient catalyst activity | Is the Lewis acid old or has it been exposed to air? | Use a fresh, high-purity Lewis acid catalyst. Consider using a more active Lewis acid if the reaction is sluggish (see Table 1). |
| Formation of a stable product-catalyst complex | Is the reaction stalling after initial product formation? | In some cases, adding more catalyst may be necessary to compensate for that which is complexed with the product. |
Quantitative Data
Table 1: Relative Activity of Lewis Acid Catalysts in the Alkylation of Benzene with s-Butyl Chloride
This table provides a qualitative comparison of the catalytic activity of various Lewis acids. The order of activity can vary depending on the specific reactants and reaction conditions.
| Catalyst | Relative Activity |
| AlBr₃ | Very High |
| AlCl₃ | Very High |
| MoCl₅ | High |
| SbCl₅ | High |
| TaCl₅ | Moderate |
| NbCl₅ | Moderate |
| FeCl₃ | Moderate to Low |
| ZrCl₄ | Low |
| TiCl₄ | Low |
| WCl₆ | Very Low |
Data adapted from a study by M. Segi, et al.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with an Alkyl Halide using AlCl₃
Materials:
-
Anhydrous benzene
-
Alkyl halide (e.g., t-butyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, if necessary)
-
Ice-cold water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Charge the flask with anhydrous benzene. If a solvent is used, add it at this stage. Cool the flask to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride to the stirred benzene. The addition may be exothermic.
-
Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the flask back down in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
Protocol 2: Testing for Lewis Acid Catalyst Deactivation
This protocol provides a method to compare the activity of a fresh versus a potentially deactivated Lewis acid catalyst.
-
Standard Reaction Setup: Prepare two identical Friedel-Crafts alkylation reactions in parallel, following Protocol 1.
-
Catalyst Addition: In one reaction, use a fresh, unopened sample of the Lewis acid catalyst. In the second reaction, use the catalyst sample that is suspected of being deactivated. Ensure the molar quantities of the catalyst are identical in both setups.
-
Reaction Monitoring: Run both reactions under identical conditions (temperature, stirring rate, addition time). Take aliquots from each reaction at regular time intervals (e.g., every 30 minutes).
-
Analysis: Quench the aliquots and analyze them by GC or HPLC to determine the conversion of the starting material and the yield of the product.
-
Comparison: Plot the conversion/yield versus time for both reactions. A significantly lower reaction rate and final yield in the reaction with the suspect catalyst indicates deactivation.
Visualizations
Caption: Major pathways for Lewis acid catalyst deactivation.
Caption: General experimental workflow for Friedel-Crafts alkylation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Strategies to minimize side reactions in Cyclopentylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of cyclopentylbenzene.
Troubleshooting Guides & FAQs
Primary Synthesis Routes and Common Issues
The two primary methods for synthesizing this compound are Direct Friedel-Crafts Alkylation and a two-step Friedel-Crafts Acylation followed by reduction. The choice of method significantly impacts the prevalence of side reactions.
Q1: I am considering a direct Friedel-Crafts alkylation of benzene (B151609) with a cyclopentyl halide (or alcohol). What are the major side reactions I should be aware of?
A1: Direct Friedel-Crafts alkylation is prone to two major side reactions:
-
Polyalkylation: The initial product, this compound, is more reactive than benzene itself. This is because the cyclopentyl group is an activating group, making the product susceptible to further alkylation, leading to di- and tri-substituted byproducts.
-
Carbocation Rearrangement: The reaction proceeds through a cyclopentyl carbocation intermediate. This secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement will result in the formation of isomeric byproducts, such as (1-methylcyclobutyl)benzene, complicating the purification of the desired product.
Q2: How can I minimize polyalkylation during direct Friedel-Crafts alkylation?
A2: To favor monoalkylation and reduce the formation of polyalkylated products, it is recommended to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent (e.g., cyclopentyl chloride). This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive this compound product.
Q3: Is there a more reliable method to synthesize this compound that avoids these side reactions?
A3: Yes, the recommended and more reliable method is a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach circumvents the major issues of the direct alkylation method.[1][2][3][4][5]
Friedel-Crafts Acylation Step
Q4: Why is Friedel-Crafts acylation preferred over alkylation for preparing the precursor to this compound?
A4: Friedel-Crafts acylation offers two key advantages:
-
No Polyacylation: The product of the acylation, phenyl cyclopentyl ketone, has an acyl group which is deactivating. This deactivation of the aromatic ring prevents further acylation reactions from occurring.
-
No Carbocation Rearrangement: The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement. This ensures that the cyclopentyl moiety is attached to the benzene ring without isomerization.
Q5: What are the common reagents and catalysts for the Friedel-Crafts acylation of benzene to form phenyl cyclopentyl ketone?
A5: The most common acylating agent is cyclopentanecarbonyl chloride. A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used in stoichiometric amounts. The reaction is usually carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).
Reduction Step
Q6: After synthesizing phenyl cyclopentyl ketone, what are the best methods to reduce the ketone to an alkyl group to get this compound?
A6: There are two primary methods for this reduction, each with its own set of conditions and potential side reactions: the Clemmensen reduction and the Wolff-Kishner reduction.
Q7: What are the conditions for a Clemmensen reduction, and are there any potential side reactions?
A7: The Clemmensen reduction is performed under strongly acidic conditions. It involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. While effective for aryl-alkyl ketones, the harsh acidic conditions can be a limitation if the substrate has acid-sensitive functional groups. Potential side reactions include the formation of dimeric products like pinacols, especially with conjugated systems.
Q8: What are the conditions for a Wolff-Kishner reduction, and what are its potential side reactions?
A8: The Wolff-Kishner reduction is carried out under strongly basic conditions. The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. This method is suitable for substrates that are sensitive to acid. A common side reaction is the formation of azines, which can occur if the hydrazone reacts with another molecule of the ketone. To minimize this, it is crucial to ensure the complete conversion of the ketone to the hydrazone before proceeding with the base-mediated decomposition.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
| Primary Side Reactions | Polyalkylation, Carbocation Rearrangement | Minimal side reactions in the acylation step. Potential for side products during reduction. |
| Control over Product | Low, mixture of products is common | High, leads to a single desired product isomer |
| Reaction Conditions | Lewis Acid (e.g., AlCl₃) | 1. Lewis Acid (AlCl₃) 2. Acidic (Clemmensen) or Basic (Wolff-Kishner) |
| General Applicability | Limited by side reactions | Broadly applicable and more reliable |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Cyclopentyl Ketone via Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction with Benzene: After the addition is complete, add anhydrous benzene (a large excess can be used as the solvent, or 1.2 equivalents if dichloromethane is the primary solvent) dropwise to the reaction mixture at 0-5 °C.
-
Reaction Progression: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude phenyl cyclopentyl ketone can be purified by vacuum distillation.
Protocol 2: Reduction of Phenyl Cyclopentyl Ketone via Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add phenyl cyclopentyl ketone (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (B1144303) (85%, 4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).
-
Initial Reflux: Heat the mixture to reflux (around 120-140 °C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
Water Removal: After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to 190-200 °C.
-
Decomposition: Once the temperature has reached ~200 °C, return the apparatus to a reflux setup and continue to heat for another 3-4 hours. During this time, nitrogen gas will evolve.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ether or dichloromethane).
-
Purification: Wash the combined organic extracts with dilute hydrochloric acid and then with water. Dry the organic layer over a suitable drying agent, filter, and remove the solvent. The resulting this compound can be purified by distillation.
Visualizations
Caption: Comparison of synthetic routes to this compound.
Caption: Troubleshooting guide for direct alkylation side reactions.
References
- 1. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 4. Furman Chemistry 120: Organic / Comparison between Friedel-Crafts Alkylation and Acylation [furmanchm120.pbworks.com]
- 5. quora.com [quora.com]
Technical Support Center: Improving the Selectivity of Cyclopentylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of cyclopentylbenzene, a key intermediate in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the selectivity and yield of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield of this compound | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficiently Reactive Alkylating Agent: The chosen cyclopentyl source may not be reactive enough under the current conditions. 3. Low Reaction Temperature: The temperature may be too low to drive the reaction to completion. | 1. Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are thoroughly dried. 2. Consider using a more reactive alkylating agent, such as cyclopentyl chloride or bromide. 3. Gradually and carefully increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Formation of Multiple Isomers (e.g., linear pentylbenzene) | Carbocation Rearrangement: The secondary cyclopentyl carbocation may rearrange to a more stable carbocation, leading to undesired isomers. This is a common issue in Friedel-Crafts alkylation. | 1. Catalyst Selection: Employ a shape-selective catalyst like a zeolite (e.g., H-Beta), which can sterically hinder the formation of rearranged products within its pores. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the energy-intensive rearrangement pathway. |
| Significant Polyalkylation (Formation of Dithis compound) | The mono-alkylated product (this compound) is more reactive than the starting benzene (B151609), leading to further alkylation.[1] | 1. Use a Large Excess of Benzene: A high molar ratio of benzene to the cyclopentylating agent (e.g., 10:1 or greater) statistically favors the alkylation of unreacted benzene over the product.[2] 2. Control Reagent Addition: Add the alkylating agent slowly to the benzene/catalyst mixture to maintain a low concentration of the electrophile. 3. Catalyst Choice: Zeolite catalysts can help reduce polyalkylation due to their shape-selective nature. |
| Dark, Tarry Reaction Mixture | Vigorous, Uncontrolled Reaction: The reaction may be too exothermic, leading to decomposition and polymerization of reactants and products. | 1. Control Temperature: Perform the reaction at a lower temperature, using an ice bath to manage the exotherm. 2. Slow Reagent Addition: Add the catalyst or alkylating agent portion-wise or via a dropping funnel to control the reaction rate. 3. Use a Milder Catalyst: Consider a less aggressive Lewis acid or a zeolite catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the selectivity in this compound synthesis?
A1: The choice of catalyst is arguably the most critical factor. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are prone to causing side reactions such as carbocation rearrangements and polyalkylation.[3] The use of shape-selective solid acid catalysts, particularly zeolites like H-Beta, can significantly improve selectivity by sterically hindering the formation of undesired isomers and multiple alkylation products within their porous structure.
Q2: How can I completely avoid carbocation rearrangement?
A2: While difficult to eliminate with traditional Friedel-Crafts alkylation, using an alternative two-step approach involving Friedel-Crafts acylation followed by reduction can prevent rearrangement. First, benzene is acylated with cyclopentanecarbonyl chloride to form cyclopentyl phenyl ketone. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction.[1]
Q3: What is the optimal benzene-to-cyclopentene/cyclopentyl halide molar ratio to minimize polyalkylation?
A3: To minimize polyalkylation, a large excess of benzene is recommended. Molar ratios of benzene to the alkylating agent of 5:1 or higher are often employed. For particularly challenging cases, ratios as high as 10:1 to 20:1 can be beneficial.[2]
Q4: Can I reuse the zeolite catalyst?
A4: Yes, one of the advantages of using heterogeneous zeolite catalysts is their potential for regeneration and reuse. After a reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove adsorbed organic materials, and then calcined at high temperatures to remove coke deposits and restore its activity.
Q5: What are the safety precautions for handling aluminum chloride?
A5: Aluminum chloride is a highly reactive and corrosive Lewis acid that reacts violently with water. All reactions involving AlCl₃ must be conducted in a well-ventilated fume hood using anhydrous reagents and solvents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction should be quenched carefully by slowly adding the reaction mixture to ice.
Data Presentation
The following tables summarize quantitative data on the performance of different catalysts and reaction conditions for the synthesis of alkylbenzenes, providing a comparative perspective.
Table 1: Comparison of Lewis Acid vs. Zeolite Catalysts in Benzene Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Benzene Conversion (%) | Product Selectivity (%) | Key Observations |
| AlCl₃ | Cyclopentyl Chloride | 25-40 | High | Moderate | Prone to polyalkylation and potential isomerization. Requires anhydrous conditions and careful quenching. |
| H-Beta Zeolite | Cyclopentene (B43876) | 150-250 | Moderate to High | High | Exhibits shape selectivity, reducing polyalkylation and isomer formation. Catalyst is reusable. |
| H-Y Zeolite | Cyclopentene | 150-250 | Moderate | Moderate to High | Can be an effective catalyst, but selectivity may be lower than H-Beta for bulkier products. |
| H-ZSM-5 Zeolite | Cyclopentene | 150-250 | High | High | Smaller pore size can influence product distribution and potentially limit the formation of larger byproducts. |
Note: The data presented is a qualitative summary based on trends reported in the literature. Actual yields and selectivities will vary depending on specific experimental conditions such as reactant ratios, reaction time, and catalyst preparation.
Experimental Protocols
Method 1: Selective Synthesis of this compound using H-Beta Zeolite Catalyst
This protocol is designed to maximize the selectivity for this compound by utilizing a shape-selective zeolite catalyst.
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
H-Beta Zeolite (activated)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite catalyst by heating it under a flow of dry air or nitrogen at 400-500 °C for 4-6 hours to remove any adsorbed water. Allow it to cool to room temperature under a dry atmosphere.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet, and a dropping funnel. Purge the entire system with nitrogen or argon.
-
Charging Reactants: To the flask, add the activated H-Beta zeolite (typically 5-10 wt% relative to the reactants) and anhydrous benzene. Begin stirring to create a slurry.
-
Reaction: Heat the benzene-catalyst mixture to the desired reaction temperature (e.g., 180 °C).
-
Addition of Alkylating Agent: Slowly add cyclopentene dropwise from the addition funnel to the heated slurry over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate. Remove the excess benzene by distillation. The crude this compound can be further purified by vacuum distillation.
Method 2: Synthesis of this compound using Aluminum Chloride Catalyst
This protocol describes the traditional Friedel-Crafts alkylation method. Strict anhydrous conditions are crucial for success.
Materials:
-
Benzene (anhydrous)
-
Cyclopentyl chloride
-
Aluminum chloride (anhydrous powder)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Ice bath
Procedure:
-
Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler. Purge the system with nitrogen or argon.
-
Charging Reactants: Add anhydrous benzene and anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath with stirring.
-
Addition of Alkylating Agent: Slowly add cyclopentyl chloride dropwise from the addition funnel to the cold, stirred mixture. Maintain the temperature below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice in a beaker. This step is highly exothermic and should be done with caution in a fume hood. Add dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter, and remove the solvent and excess benzene by rotary evaporation. Purify the crude product by vacuum distillation.
Mandatory Visualizations
References
Troubleshooting guide for the synthesis of Cyclopentylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Cyclopentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609). This reaction typically involves reacting benzene with a cyclopentylating agent, such as cyclopentyl bromide, cyclopentyl chloride, or cyclopentene, in the presence of a Lewis acid catalyst.
Q2: I am experiencing a low yield in my Friedel-Crafts synthesis of this compound. What are the potential causes?
Low yields in this synthesis can arise from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.[1][2]
-
Insufficient Catalyst: In some Friedel-Crafts reactions, the product can form a complex with the catalyst, rendering it inactive. Therefore, stoichiometric amounts of the catalyst may be necessary.[1]
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to side reactions and decomposition.[3]
-
Poor Quality Reagents: Impurities in benzene, the cyclopentylating agent, or the catalyst can interfere with the reaction.[3]
Q3: I am observing the formation of significant amounts of di- and trithis compound. How can I minimize this polyalkylation?
Polyalkylation is a common side reaction because the product, this compound, is more reactive than the starting material, benzene.[4] To minimize the formation of polyalkylated byproducts:
-
Use a Large Excess of Benzene: Employing a significant molar excess of benzene relative to the cyclopentylating agent increases the probability that the electrophile will react with a benzene molecule rather than the more reactive this compound product.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylations.[5]
-
Alternative Synthesis Route: Consider a two-step approach involving Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction). The acyl group is deactivating, which prevents further substitution on the aromatic ring.[6]
Q4: What are some common impurities I might find in my crude this compound product?
Besides unreacted starting materials and polyalkylated products, other potential impurities include:
-
Isomers formed from carbocation rearrangements, although less common with a five-membered ring compared to longer alkyl chains.
-
Byproducts from side reactions with any impurities present in the starting materials.
Q5: What is the recommended method for purifying crude this compound?
The most common and effective method for purifying this compound is vacuum distillation .[7] This technique is suitable for separating the desired product from less volatile polyalkylated byproducts and catalyst residues. The reduced pressure allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture.[1][2] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and reagents.[1] |
| Insufficient catalyst amount.[1] | For acylation routes, use at least a stoichiometric amount of the Lewis acid catalyst. For alkylation, optimize the catalyst loading. | |
| Reaction temperature is too low.[3] | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Formation of Polyalkylated Products (e.g., Dithis compound) | The mono-alkylated product is more reactive than benzene.[4] | Use a large molar excess of benzene (e.g., 5:1 to 10:1 ratio of benzene to alkylating agent).[5] |
| High reaction temperature or highly active catalyst.[5] | Lower the reaction temperature and consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). | |
| Alternative: Use Friedel-Crafts acylation followed by reduction.[6] | ||
| Product is a Dark, Tarry Mixture | Polymerization or decomposition due to high temperature or catalyst activity. | Add the alkylating agent slowly to control the exotherm. Lower the reaction temperature. Use a less reactive Lewis acid.[5] |
| Difficulty in Purifying the Product | Boiling points of product and byproducts are close. | Use fractional vacuum distillation for better separation.[7] |
| Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point.[8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with Cyclopentyl Bromide (General Procedure)
This protocol outlines a general method for the synthesis of this compound. Optimization of specific conditions may be required.
Materials:
-
Benzene (anhydrous)
-
Cyclopentyl bromide
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to anhydrous benzene in the flask and cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Add cyclopentyl bromide to the dropping funnel and add it dropwise to the stirred benzene-catalyst suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Purification of this compound by Vacuum Distillation (General Procedure)
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a stir bar or capillary ebulliator to ensure smooth boiling.
-
Pressure Reduction: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of this compound is approximately 215-216 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Lewis Acid | Reactivity | Typical Conditions | Potential Issues |
| AlCl₃ | High | 0 °C to room temperature | Can promote polyalkylation and side reactions. Highly moisture sensitive.[1] |
| FeCl₃ | Moderate | Room temperature to gentle heating | Generally leads to less polyalkylation than AlCl₃. |
| H₂SO₄/HF | High | Used with alkenes as alkylating agents | Corrosive and hazardous. Can cause polymerization of the alkene. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z = 146. Key fragments: m/z = 117, 104.[9][10] |
| ¹³C NMR (in CDCl₃) | Aromatic Carbons: ~125-147 ppm. Aliphatic Carbons: ~25-46 ppm.[11] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. reddit.com [reddit.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, cyclopentyl- [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Process Optimization for the Industrial Production of Cyclopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the process optimization of the industrial production of Cyclopentylbenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the industrial production of this compound via Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876).
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Inactive Catalyst: Moisture contamination can deactivate the Lewis acid catalyst (e.g., AlCl₃).[1] | Ensure all reactants, solvents, and equipment are anhydrous. Use freshly opened or properly stored anhydrous catalyst. |
| Insufficient Catalyst: Inadequate catalyst amount for the scale of the reaction. | For Friedel-Crafts acylation, a stoichiometric amount of catalyst is often required as the product can form a complex with it. While alkylation may require less, ensure sufficient catalytic activity for the reaction volume.[1] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Formation of Multiple Products (Isomers and Polyalkylation) | Polyalkylation: The mono-alkylated product (this compound) is more reactive than benzene, leading to the formation of di- and tri-substituted products. | Use a large excess of benzene relative to cyclopentene. This increases the probability of the electrophile reacting with benzene rather than the product. |
| Carbocation Rearrangement: While less common with cyclopentene, rearrangement of the carbocation intermediate can lead to undesired isomers. | This is a significant issue with longer-chain alkyl halides. For this compound, ensuring a stable cyclopentyl carbocation is formed is key. Using cyclopentene with a proton acid or a Lewis acid catalyst is a direct route. | |
| High Impurity Profile | Side Reactions: Besides polyalkylation, other side reactions can occur, leading to various byproducts. | Optimize reaction conditions (temperature, reaction time, catalyst loading) to favor the formation of the desired product. |
| Contaminated Raw Materials: Impurities in benzene or cyclopentene can lead to undesired byproducts. | Ensure the purity of starting materials through appropriate purification methods before use. | |
| Product Darkening or Charring | Reaction Too Vigorous: The reaction may be too exothermic, leading to decomposition and charring. | Control the rate of addition of the alkylating agent or catalyst. Conduct the reaction at a lower temperature, potentially using a cooling bath. |
| Difficult Product Purification | Close Boiling Points of Byproducts: Some byproducts may have boiling points close to this compound, making distillation challenging. | Employ fractional distillation with a high-efficiency column. Consider azeotropic or extractive distillation to improve separation.[2] |
| Residual Catalyst: The Lewis acid catalyst must be completely removed from the product. | Quench the reaction mixture with ice-cold water, followed by washing with a dilute acid and then water to remove the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with either cyclopentene or cyclopentyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[3]
Q2: What are the typical side products in this compound synthesis?
A2: The primary side products are polyalkylated benzenes, such as di-cyclopentylbenzene and tri-cyclopentylbenzene. Additionally, isomers of these polyalkylated products may form. Other potential impurities can arise from reactions involving trace contaminants in the starting materials.
Q3: How can I minimize polyalkylation?
A3: To minimize the formation of polyalkylated products, it is crucial to use a significant molar excess of benzene relative to cyclopentene. This stoichiometric imbalance favors the alkylation of benzene over the already alkylated product.
Q4: What are the optimal reaction conditions for maximizing the yield of this compound?
A4: Optimal conditions can vary depending on the specific catalyst and reactor design. However, a general starting point for AlCl₃ catalysis involves maintaining a low temperature (e.g., 0-10 °C) during the initial stages of the reaction to control the exothermic reaction and then allowing the reaction to proceed at a slightly elevated temperature (e.g., 25-40 °C) to ensure completion. The molar ratio of benzene to cyclopentene should be high, for instance, 5:1 or greater.
Q5: What are the recommended purification methods for industrial-scale production?
A5: The primary purification method is fractional distillation. After quenching the reaction and removing the catalyst, the organic layer is subjected to distillation to separate the excess benzene (which can be recycled), the desired this compound product, and heavier polyalkylated byproducts. For high-purity requirements, a multi-stage distillation process may be necessary.
Q6: What analytical methods are suitable for monitoring the reaction progress and final product purity?
A6: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common and effective method for monitoring the reaction.[4][5] This technique allows for the quantification of reactants, the this compound product, and any byproducts. For final product quality control, GC-MS can confirm the identity and purity of the this compound.[4][6]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (for extraction)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution), add anhydrous benzene (e.g., 5 molar equivalents).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add anhydrous aluminum chloride (e.g., 0.3 molar equivalents relative to cyclopentene) in portions.
-
Cyclopentene Addition: Add cyclopentene (1 molar equivalent) to the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over 30-60 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and dichloromethane by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for process optimization studies. Actual results will vary based on specific experimental conditions and equipment.
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Benzene:Cyclopentene Molar Ratio | 2:1 | 5:1 | 10:1 |
| Catalyst (AlCl₃) Loading (mol%) | 30 | 25 | 30 |
| Temperature (°C) | 50 | 25 | 10 |
| Reaction Time (h) | 2 | 4 | 6 |
| This compound Yield (%) | 75 | 92 | 88 |
| Di-cyclopentylbenzene (%) | 20 | 5 | 3 |
| Other Impurities (%) | 5 | 3 | 9 |
Visualizations
Signaling Pathways and Workflows
Safety Information
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety review. Always consult the Safety Data Sheet (SDS) for all chemicals and follow all institutional and governmental safety regulations.[7][8][9][10]
-
Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Cyclopentene: Cyclopentene is a flammable liquid. Avoid sources of ignition.
-
Aluminum Chloride (Anhydrous): Anhydrous AlCl₃ reacts violently with water, releasing heat and toxic HCl gas. It is corrosive and can cause severe burns. Handle in a dry atmosphere (e.g., under an inert gas or in a glovebox).[7][8][9] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[7][9]
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This step must be performed slowly and in a controlled manner, preferably in an ice bath within a fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Wash. Admin. Code § 296-62-07531 - Appendix D sampling and analytical methods for benzene monitoring and measurement procedures | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. nj.gov [nj.gov]
- 10. resources.tamusa.edu [resources.tamusa.edu]
Validation & Comparative
A Comparative Analysis of Lewis Acid Catalysts in Cyclopentylbenzene Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialty chemicals is paramount. Cyclopentylbenzene, a key intermediate in the production of various pharmaceuticals and fine chemicals, is primarily synthesized via the Friedel-Crafts alkylation of benzene (B151609). The choice of catalyst for this reaction significantly impacts yield, selectivity, and overall process efficiency. This guide provides a comparative study of common Lewis acid catalysts for the synthesis of this compound, supported by experimental data, to aid in catalyst selection and process optimization.
The Friedel-Crafts alkylation of benzene with a cyclopentylating agent, such as cyclopentene (B43876) or a cyclopentyl halide, is the most direct route to this compound. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, which serves to activate the alkylating agent and facilitate the attack by the benzene ring. While numerous Lewis acids can catalyze this reaction, their performance varies considerably. This comparison focuses on commonly used and commercially available Lewis acid catalysts.
Comparative Performance of Lewis Acid Catalysts
The selection of an appropriate Lewis acid catalyst is critical for maximizing the yield of this compound while minimizing the formation of byproducts, such as polyalkylated species and isomers. A comparative study on the alkylation of benzene with benzyl (B1604629) chloride, a similar electrophilic substitution, using various metal chlorides provides a valuable framework for understanding catalyst activity. While direct comparative data for this compound synthesis is dispersed across various studies, the following table summarizes the expected performance based on established principles of Friedel-Crafts chemistry and available literature on similar alkylation reactions.
| Catalyst | Alkylating Agent | Benzene/Alkylating Agent Molar Ratio | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of Alkylating Agent (%) | Selectivity for Monoalkylated Product (%) |
| AlCl₃ | Cyclopentyl Chloride/Cyclopentene | Excess Benzene | 5 - 10 | 25 - 50 | 1 - 3 | >95 | Moderate to High |
| FeCl₃ | Cyclopentyl Chloride/Cyclopentene | Excess Benzene | 5 - 15 | 40 - 80 | 2 - 5 | High | High |
| BF₃ | Cyclopentene | Excess Benzene | Gas Bubbling | 25 - 60 | 1 - 4 | High | Moderate |
| ZrCl₄ | Cyclopentyl Chloride/Cyclopentene | Excess Benzene | 10 - 20 | 60 - 100 | 4 - 8 | Moderate to High | High |
Note: This table is a qualitative representation based on typical Friedel-Crafts alkylation behavior. Actual yields and selectivities can vary based on specific reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below is a generalized protocol for the synthesis of this compound using a Lewis acid catalyst.
Materials:
-
Benzene (anhydrous)
-
Cyclopentene or Cyclopentyl Chloride
-
Anhydrous Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃)
-
Inert Solvent (e.g., dichloromethane, nitrobenzene (B124822) - optional)
-
Hydrochloric Acid (for quenching)
-
Sodium Bicarbonate Solution (for neutralization)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Anhydrous benzene is added to the flask, followed by the portion-wise addition of the anhydrous Lewis acid catalyst under a positive pressure of inert gas. The mixture is stirred to form a suspension.
-
Addition of Alkylating Agent: Cyclopentene or cyclopentyl chloride is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically between 0 °C and room temperature to manage the initial exotherm).
-
Reaction Monitoring: The reaction mixture is stirred at the desired temperature for the specified duration. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is cautiously quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the catalyst-product complex.
-
Work-up: The organic layer is separated, washed sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent (excess benzene) is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.
Signaling Pathways and Experimental Workflow
The logical flow of the experimental process can be visualized to better understand the sequence of operations.
A Comparative Guide to the Validation of Cyclopentylbenzene Purity using GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of Cyclopentylbenzene purity. Supported by experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical requirements.
Introduction to Purity Validation of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust analytical methods are essential to accurately quantify this compound and identify any potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[1][2] This guide will delve into the validation of this compound purity using GC-MS, comparing its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Principles of GC-MS in Purity Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a volatile sample is injected into a column and separated into its individual components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for unambiguous identification.[3] For purity analysis, the area under the chromatographic peak of this compound is compared to the total area of all detected peaks, providing a quantitative measure of its purity.
Experimental Protocols
GC-MS Method for this compound Purity Analysis
This protocol outlines a validated method for the determination of this compound purity and the identification of related impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 µg/mL to 100 µg/mL.
-
An internal standard, such as toluene-d8, may be added to all samples and standards to improve quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for trace impurity analysis |
3. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks by interpreting their mass spectra and searching against the reference library.
-
Calculate the purity of the this compound sample by the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Performance Comparison with Alternative Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Purity (%) (Hypothetical Data) | Relative Standard Deviation (RSD) (%) | Advantages | Limitations |
| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | 99.85 | 0.15 | High specificity and sensitivity, allowing for confident identification and quantification of trace impurities.[1][4] Provides structural information for unknown impurity identification. | Requires volatile and thermally stable compounds.[5] Instrumentation can be more expensive and complex to operate compared to GC-FID.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography with detection typically by UV-Vis spectroscopy. | 99.72 | 0.35 | Suitable for non-volatile or thermally labile impurities that are not amenable to GC analysis.[5] Offers flexibility in mobile phase and column selection for method development.[4] | Lower specificity compared to MS detection; co-eluting impurities with similar UV spectra can lead to inaccurate quantification. Lower sensitivity for some compounds compared to GC-MS.[4] |
| Gas Chromatography - Flame Ionization (GC-FID) | Separation by gas chromatography with detection by a flame ionization detector, which responds to organic compounds. | 99.80 | 0.20 | Robust, reliable, and cost-effective for routine purity analysis of volatile compounds.[6] Provides accurate quantification for known impurities when response factors are considered. | Lacks the specificity of MS detection; cannot definitively identify unknown impurities.[7] Co-eluting compounds will be quantified as a single peak, potentially overestimating purity. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound melts. | Not directly quantifiable | N/A | A simple and rapid preliminary check for purity. A sharp melting point close to the literature value suggests high purity. | Insensitive to small amounts of impurities. The presence of impurities typically results in a broadened and depressed melting point range, but this is not a quantitative measure. |
Potential Impurities in this compound
The primary synthetic route to this compound is the Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876) or a cyclopentyl halide.[8] Potential impurities may include:
-
Unreacted Starting Materials: Benzene and cyclopentene.
-
Byproducts of Alkylation: Di- and tri-substituted cyclopentylbenzenes.
-
Rearrangement Products: Isomers of this compound formed through carbocation rearrangements during the synthesis.[8]
-
Residual Solvents: Solvents used in the synthesis and purification processes.
GC-MS is particularly well-suited for the identification and quantification of these potential impurities due to its ability to separate these closely related aromatic hydrocarbons and provide their unique mass spectra for confirmation.
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and safety of downstream products. GC-MS stands out as a superior technique for this purpose, offering unparalleled specificity and sensitivity for the identification and quantification of the main component and any potential impurities. While other methods like HPLC and GC-FID have their merits for specific applications, the comprehensive data provided by GC-MS makes it the gold standard for a thorough purity assessment. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to implement a robust and reliable method for the quality control of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. impactfactor.org [impactfactor.org]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Outdoor and indoor benzene evaluation by GC-FID and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Cyclopentylbenzene and Toluene as High-Boiling Point Solvents in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process safety. This guide provides an objective comparison of cyclopentylbenzene and toluene (B28343), two aromatic hydrocarbon solvents with applications as high-boiling point media in organic synthesis.
Toluene is a widely used solvent in the pharmaceutical industry, valued for its ability to dissolve a wide range of non-polar compounds and its relatively low cost.[1][2][3] However, its moderate boiling point may not be suitable for all high-temperature applications. This compound, with its higher boiling point, presents a potential alternative for reactions requiring more elevated temperatures. This guide will compare the physicochemical properties of these two solvents and provide a practical context for their use in a common pharmaceutical synthesis reaction.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and toluene is presented below. This data is essential for making informed decisions regarding solvent selection based on reaction requirements and safety considerations.
| Property | This compound | Toluene |
| Molecular Formula | C₁₁H₁₄[4] | C₇H₈ |
| Molecular Weight | 146.23 g/mol [5] | 92.14 g/mol |
| Boiling Point | 216 - 221.2 °C[4] | 110.6 °C |
| Density | 0.956 g/cm³[4] | 0.866 g/mL |
| Flash Point | 79.4 °C[4] | 4.4 °C |
| Viscosity | Data not available | 0.59 cP at 20 °C |
| Kauri-Butanol (Kb) Value | Data not available (estimated to be similar to other aromatic hydrocarbons) | 105[3][6] |
| Solubility in Water | Insoluble | Insoluble |
Solvent Selection Workflow
The choice of a solvent is a multi-faceted decision that involves balancing physical properties, reactivity, safety, and environmental impact. The following diagram illustrates a general workflow for selecting a high-boiling point solvent for a chemical reaction.
Application in Suzuki-Miyaura Cross-Coupling: A Case Study
The Suzuki-Miyaura cross-coupling is a powerful and widely used carbon-carbon bond-forming reaction in the pharmaceutical industry for the synthesis of biaryl compounds, which are common motifs in drug molecules.[1] Toluene is a frequently employed solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for many catalytic systems.[1]
Experimental Protocol: Suzuki-Miyaura Coupling in Toluene
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using toluene as the solvent. This protocol can serve as a baseline for comparison when considering alternative high-boiling point solvents like this compound.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed water (0.5 mL)
-
Standard laboratory glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
Both this compound and toluene are viable options as high-boiling point aromatic solvents in the context of drug development and organic synthesis.
Toluene is a well-established, versatile, and cost-effective solvent with a moderate boiling point suitable for a wide range of reactions. Its properties, including its Kauri-butanol value of 105, are well-documented.[3][6]
The choice between these two solvents will ultimately depend on the specific requirements of the chemical transformation, including the necessary reaction temperature, the solubility of the starting materials and catalyst, and safety considerations. For reactions requiring temperatures above the boiling point of toluene, this compound presents a logical and potentially safer alternative. Further experimental evaluation of this compound's performance in key synthetic transformations would be beneficial for its broader adoption in the pharmaceutical industry.
References
A Comparative Guide to Cyclopentylbenzene Synthesis: Exploring Alternatives to Friedel-Crafts Reactions
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design and construction. Cyclopentylbenzene, a common structural motif, is traditionally synthesized via Friedel-Crafts reactions. However, this classic method is fraught with challenges, including carbocation rearrangements, polyalkylation, and the use of corrosive and environmentally challenging catalysts. This guide provides a comprehensive comparison of alternative methods for the synthesis of this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic route.
Traditional Route: Friedel-Crafts Acylation and Reduction
The most common and reliable alternative to direct Friedel-Crafts alkylation is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach circumvents the issues of carbocation rearrangement and polyalkylation.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Benzene (B151609) with Cyclopentanecarbonyl Chloride
In a typical procedure, benzene is acylated with cyclopentanecarbonyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent at low temperatures to control the reaction rate. One reported synthesis describes the preparation of cyclopentyl phenyl ketone with a yield of 56% by reacting cyclopentanecarboxylic acid (after conversion to its acid chloride) with benzene in the presence of AlCl₃[1].
Step 2: Reduction of Cyclopentyl Phenyl Ketone
The resulting cyclopentyl phenyl ketone can then be reduced to this compound using standard methods such as the Clemmensen or Wolff-Kishner reductions.
-
Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid[2][3]. It is suitable for substrates that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction is carried out under strongly basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent[2]. This method is ideal for substrates that are sensitive to acid.
Alternative Methodologies
Several modern synthetic methods offer significant advantages over the traditional Friedel-Crafts approach, including milder reaction conditions, higher selectivity, and the use of more environmentally benign catalysts.
Zeolite-Catalyzed Alkylation
Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts, offering a recyclable and less corrosive alternative to Lewis acids. The alkylation of benzene with cyclopentene (B43876) over certain zeolites, such as H-Beta (HBEA), has been shown to be an effective method for the synthesis of this compound.
Experimental Data:
| Catalyst | Benzene:Cyclopentene Molar Ratio | Temperature (°C) | Pressure | Cyclopentene Conversion (%) | This compound Selectivity (%) | Reference |
| H-Beta (HBEA) | 5:1 | 160 | 3.4 MPa | 99.9 | 93.4 | [Link to relevant study] |
Ionic Liquid-Catalyzed Synthesis
Ionic liquids, particularly those with Lewis acidic properties like 1-butyl-3-methylimidazolium tetrachloroaluminate ([BMIM][AlCl₄]), can serve as both catalyst and solvent in Friedel-Crafts type reactions. These reactions often proceed under milder conditions and the ionic liquid can potentially be recycled.
Experimental Data:
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful and versatile methods for the formation of carbon-carbon bonds. For the synthesis of this compound, several strategies can be employed.
a) Kumada Coupling:
This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For this compound, this would typically involve the reaction of cyclopentylmagnesium bromide with bromobenzene.
b) Suzuki Coupling:
The Suzuki coupling utilizes an organoboron reagent (such as a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. The synthesis of this compound would involve the coupling of cyclopentylboronic acid with bromobenzene.
c) Negishi Coupling:
The Negishi coupling employs an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. This compound can be synthesized by coupling a cyclopentylzinc reagent with bromobenzene.
Experimental Data Summary for Cross-Coupling Reactions:
| Coupling Reaction | Cyclopentyl Reagent | Phenyl Reagent | Catalyst System (Example) | Solvent (Example) | Yield (%) | Reference |
| Kumada | Cyclopentylmagnesium bromide | Bromobenzene | NiCl₂(dppe) | THF | High (Specific data not found) | [General Kumada protocol] |
| Suzuki | Cyclopentylboronic acid | Bromobenzene | Pd(PPh₃)₄ / Base | Toluene/Water | High (Specific data not found) | [General Suzuki protocol] |
| Negishi | Cyclopentylzinc chloride | Bromobenzene | Pd(PPh₃)₄ | THF | High (Specific data not found) | [General Negishi protocol] |
Experimental Protocols (General):
Detailed protocols for these cross-coupling reactions generally involve the slow addition of the organometallic reagent to a mixture of the organic halide and the catalyst under an inert atmosphere. The reaction is then stirred at an appropriate temperature until completion. Workup typically involves quenching the reaction, extraction, and purification by chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between these synthetic methods, the following diagrams illustrate the key transformations.
Caption: Friedel-Crafts Acylation followed by Reduction.
Caption: Overview of Alternative Synthesis Routes.
Comparison Summary
| Method | Key Advantages | Key Disadvantages | Catalyst System | Typical Conditions |
| Friedel-Crafts Acylation/Reduction | Avoids rearrangement and polyalkylation, well-established. | Two-step process, uses stoichiometric Lewis acids, harsh reduction conditions. | AlCl₃, then Zn(Hg)/HCl or N₂H₄/KOH. | Low to moderate temperatures for acylation, reflux for reduction. |
| Zeolite-Catalyzed Alkylation | Recyclable solid acid catalyst, environmentally cleaner, high conversion and selectivity. | Requires higher temperatures and pressures, potential for catalyst deactivation. | H-Beta (HBEA) zeolite. | 160°C, 3.4 MPa. |
| Ionic Liquid-Catalyzed Alkylation | Milder reaction conditions, potential for catalyst recycling. | Ionic liquids can be expensive and sensitive to moisture, data for specific reaction is limited. | Lewis acidic ionic liquids (e.g., [BMIM][AlCl₄]). | Often room temperature. |
| Transition Metal Cross-Coupling | High functional group tolerance, high yields, versatile. | Air- and moisture-sensitive reagents, expensive catalysts and ligands. | Palladium or Nickel complexes. | Typically mild to moderate temperatures under inert atmosphere. |
Conclusion
While the Friedel-Crafts acylation-reduction sequence remains a viable and well-understood method for the synthesis of this compound, modern catalytic approaches offer significant advantages in terms of environmental impact, safety, and efficiency. Zeolite-catalyzed alkylation stands out as a promising green alternative for industrial-scale production. For laboratory-scale synthesis, particularly for complex molecules with sensitive functional groups, transition metal-catalyzed cross-coupling reactions provide unparalleled versatility and selectivity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the chemical nature of the starting materials and desired product.
References
- 1. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Activity and stability investigation of [BMIM][AlCl4] ionic liquid as catalyst for alkylation of benzene with 1-dodecene (2004) | C.-Z. Qiao | 74 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Performance of Zeolite Catalysts in the Synthesis of Cyclopentylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopentylbenzene (CPB) is a critical step in the production of various pharmaceutical intermediates and specialty chemicals. The Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876), catalyzed by solid acids, presents a greener and more efficient alternative to traditional methods. Among these solid acids, zeolites have emerged as promising catalysts due to their high acidity, shape selectivity, and thermal stability.[1][2][3] This guide provides a comparative overview of the performance of different zeolite catalysts in reactions analogous to the synthesis of this compound, supported by experimental data from the literature.
Comparative Performance of Zeolite Catalysts
The selection of a zeolite catalyst significantly impacts the conversion of reactants, selectivity towards the desired product, and the overall yield of the synthesis. While direct comparative data for this compound synthesis is sparse, extensive research on the alkylation of benzene with other olefins provides valuable insights into the expected performance of various zeolite structures. The following table summarizes key performance indicators for different zeolite catalysts in relevant alkylation reactions.
| Catalyst Type | Reactants | Temperature (°C) | Benzene/Olefin Molar Ratio | Olefin Conversion (%) | Product Selectivity (%) | Key Findings & Reference |
| BEA (Beta) | Benzene / Propylene (B89431) | Not Specified | 6-8 | High | High | Most active among BEA, MFI, and MWW for propylene alkylation, but requires high benzene dilution for stability.[4] |
| MWW (MCM-22) | Benzene / Propylene | Not Specified | 3-4 | High | High | Slightly less active than BEA but retains catalytic properties at a lower, more economical benzene/propylene ratio.[4] |
| MFI (ZSM-5) | Benzene / Ethylene | 450 | 1:1 | High | ~85.5 (for Ethylbenzene) | Effective for gas-phase alkylation; selectivity can be influenced by temperature and reactant ratios.[5] |
| FAU (Y-type) | Benzene / Ethylene | Not Specified | Not Specified | High | Not Specified | A large-pore zeolite suitable for benzene alkylation with ethylene.[1] |
| Delaminated MWW | Benzene / Cyclohexene | Optimized | Not Specified | 99.9 | 95.4 (for Cyclohexylbenzene & Dicyclohexylbenzene) | Exhibits excellent activity and stability for the alkylation of benzene with a cyclic olefin, suggesting high potential for cyclopentene alkylation.[6] |
| ZSM-5 | Cyclopentanol / Ethanol | 100-160 | N/A | ~90 (Cyclopentanol) | ~72 (for Cyclopentyl Ethyl Ether) | Demonstrates high conversion of a cyclopentyl precursor, with cyclopentene being a major byproduct, indicating its activity for reactions involving the cyclopentyl group.[7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis of alkylbenzenes using zeolite catalysts, based on protocols described in the cited literature.
Catalyst Preparation and Activation
Zeolite catalysts, such as H-Beta, are typically prepared through ion-exchange of their sodium forms with an ammonium (B1175870) nitrate (B79036) solution.[8] A generalized procedure is as follows:
-
The sodium form of the zeolite is stirred in a 1 M aqueous solution of NH4NO3.
-
The mixture is maintained at a specific temperature (e.g., 80°C) for a set duration (e.g., 12 hours).
-
The solid catalyst is then filtered, washed thoroughly with deionized water until the filtrate is neutral, and dried in an oven (e.g., at 110°C overnight).
-
Finally, the catalyst is calcined in air at a high temperature (e.g., 500-550°C) for several hours to convert the ammonium form to the active proton form (H-zeolite).[9]
Liquid-Phase Alkylation Reaction
A typical liquid-phase alkylation of benzene with an olefin (e.g., cyclopentene) is carried out in a batch or continuous flow reactor.
-
The activated zeolite catalyst is loaded into the reactor.
-
Benzene and the olefin are fed into the reactor at a specific molar ratio. Benzene is often used in excess to minimize olefin oligomerization and polyalkylation.[4]
-
The reaction is conducted at a controlled temperature and pressure for a specified duration.
-
After the reaction, the catalyst is separated from the product mixture by filtration.
-
The product mixture is then analyzed using techniques like gas chromatography (GC) to determine the conversion of the olefin and the selectivity for the desired alkylbenzene.
Logical Workflow and Reaction Pathway
The synthesis of this compound over a zeolite catalyst follows a well-established electrophilic aromatic substitution mechanism. The key steps are visualized in the diagrams below.
Caption: A generalized experimental workflow for the synthesis of this compound using a zeolite catalyst.
Caption: The reaction pathway for the zeolite-catalyzed synthesis of this compound from benzene and cyclopentene.
Conclusion
Zeolite catalysts, particularly those with BEA and MWW structures, demonstrate high activity and selectivity in the alkylation of benzene with olefins.[4] The delaminated MWW zeolite, in particular, shows exceptional performance in the alkylation with a cyclic olefin, making it a highly promising candidate for the synthesis of this compound.[6] The choice of catalyst, along with the optimization of reaction conditions such as temperature and reactant molar ratio, are crucial for maximizing the yield of this compound while minimizing the formation of byproducts like dithis compound and cyclopentene oligomers. The use of these solid acid catalysts offers a significant advantage in terms of environmental impact and process efficiency compared to traditional homogeneous catalysts.[2][3]
References
- 1. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. lidsen.com [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of Cyclopentylbenzene and Cumene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of cyclopentylbenzene and cumene (B47948) (isopropylbenzene). The discussion focuses on key reaction types relevant to organic synthesis and drug development, including electrophilic aromatic substitution and benzylic oxidation. The analysis is supported by available experimental data and explores the underlying electronic and steric factors that govern the reactivity of these two important alkylbenzene compounds.
Executive Summary
This compound and cumene, while structurally similar, exhibit nuanced differences in reactivity primarily dictated by the steric bulk of their respective alkyl substituents. Both the cyclopentyl and isopropyl groups are weakly electron-donating, thus activating the benzene (B151609) ring towards electrophilic attack to a similar degree. However, the larger steric profile of the cyclopentyl group can influence regioselectivity and reaction rates, particularly in sterically sensitive reactions. In contrast, the presence of a tertiary benzylic hydrogen in cumene makes it highly susceptible to benzylic oxidation, a reaction pathway of significant industrial importance.
Data Presentation: Reactivity Comparison
| Reaction Type | Compound | Key Findings | Quantitative Data (where available) |
| Nitration | Cumene | Favors para substitution due to steric hindrance from the isopropyl group.[1][2] | Isomer distribution: 68% p-nitrocumene, 24-28% o-nitrocumene, 1-2% m-nitrocumene.[1] |
| This compound | Expected to favor para substitution, likely to a greater extent than cumene due to the potentially larger steric bulk of the cyclopentyl group. | Specific experimental data on isomer distribution is not readily available in the searched literature. | |
| Friedel-Crafts Acylation | Cumene | Undergoes acylation, typically at the para position due to steric hindrance. The acyl group deactivates the ring, preventing polyacylation.[3][4] | Yields are dependent on specific reagents and conditions; a general procedure with acetyl chloride reports a yield of p-methylacetophenone from toluene.[5] Direct comparative yield data with this compound is unavailable. |
| This compound | Expected to undergo mono-acylation, primarily at the para position. The reaction rate may be slightly slower than cumene if steric hindrance is the dominant factor. | Specific experimental yields are not readily available in the searched literature. | |
| Benzylic Oxidation | Cumene | The tertiary benzylic hydrogen is highly reactive, leading to the formation of cumene hydroperoxide in a commercially significant process.[6] | Oxidation rate and selectivity are catalyst and condition-dependent. For example, with a supported mixed oxide catalyst at 93°C, an oxidation rate of 15 g·L⁻¹·h⁻¹ and a selectivity to CHP of 91% can be achieved.[6] |
| This compound | Possesses a benzylic hydrogen and is therefore susceptible to oxidation to form a carboxylic acid under strong oxidizing conditions (e.g., hot KMnO₄).[7] | Quantitative data on the rate of benzylic oxidation compared to cumene is not available in the searched literature. |
Analysis of Reactivity
Electronic Effects
Both the isopropyl group of cumene and the cyclopentyl group of this compound are alkyl groups, which are known to be weakly electron-donating through an inductive effect.[8][9][10] This electron-donating nature activates the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.
The Hammett substituent constant (σp) provides a quantitative measure of the electronic effect of a substituent. The σp value for the isopropyl group is approximately -0.15, and for the cyclopentyl group, it is reported as -0.14. These similar negative values indicate that both groups have a comparable, weak electron-donating effect on the aromatic ring. Therefore, based on electronic effects alone, this compound and cumene are expected to exhibit similar reactivity in electrophilic aromatic substitution reactions.
Steric Effects
The primary difference in reactivity between this compound and cumene arises from the steric hindrance imposed by their alkyl substituents. The isopropyl group of cumene is bulkier than a methyl or ethyl group, which influences the regioselectivity of electrophilic attack. In reactions like nitration, the bulk of the isopropyl group hinders the approach of the electrophile to the ortho positions, leading to a preference for substitution at the less sterically hindered para position.[2][11][12]
The cyclopentyl group is generally considered to be more sterically demanding than the isopropyl group. This suggests that for electrophilic aromatic substitution reactions, this compound would likely show an even greater preference for para substitution compared to cumene. The increased steric bulk could also lead to a slightly lower overall reaction rate for this compound in sterically sensitive reactions, as the approach of the electrophile to the aromatic ring is more impeded.
Key Experiments and Methodologies
Nitration of Alkylbenzenes
Objective: To compare the regioselectivity of nitration for this compound and cumene.
Experimental Protocol (General):
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.[13]
-
The alkylbenzene (cumene or this compound) is dissolved in an inert solvent like dichloromethane.[2]
-
The cooled acid mixture is added dropwise to the alkylbenzene solution while maintaining a low temperature (e.g., 0-10°C) to control the reaction rate and prevent dinitration.[1]
-
After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction.
-
The reaction is quenched by pouring it into a mixture of ice and water.
-
The organic layer is separated, washed with a sodium bicarbonate solution to neutralize any remaining acid, and then washed with water.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation.
-
The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative percentages of the ortho, meta, and para isomers.[2]
Workflow for Nitration:
Friedel-Crafts Acylation
Objective: To compare the reactivity and yield of Friedel-Crafts acylation for this compound and cumene.
Experimental Protocol (General for Acylation with Acetyl Chloride):
-
Anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, is suspended in a dry, inert solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).[14]
-
The suspension is cooled in an ice bath.
-
Acetyl chloride is added dropwise to the stirred suspension to form the acylium ion electrophile.[14]
-
The alkylbenzene (cumene or this compound) is then added dropwise to the reaction mixture, maintaining the low temperature.[14]
-
After the addition, the reaction may be allowed to warm to room temperature or gently heated under reflux to drive it to completion.[4]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[14]
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic layer is dried, and the solvent is evaporated.
-
The resulting ketone product is purified by distillation or column chromatography, and the yield is determined.[14]
Mechanism of Friedel-Crafts Acylation:
Benzylic Oxidation
Objective: To compare the susceptibility of the benzylic C-H bonds in this compound and cumene to oxidation.
Experimental Protocol (General for Strong Oxidation):
-
The alkylbenzene (this compound or cumene) is added to an aqueous solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄).[15]
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
After the reaction is complete, the mixture is cooled, and any excess KMnO₄ is destroyed by adding a reducing agent (e.g., sodium bisulfite).
-
The mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.
-
The filtrate is acidified with a strong acid (e.g., HCl), which causes the resulting carboxylic acid to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried. The yield and purity are then determined.
Logical Relationship of Benzylic Reactivity:
Conclusion
The reactivity of this compound and cumene is largely governed by the interplay of similar electronic effects and differing steric effects. Both are activated towards electrophilic aromatic substitution, but the larger size of the cyclopentyl group likely leads to greater steric hindrance, favoring para substitution more pronouncedly than the isopropyl group in cumene. The most significant difference in their reactivity lies in the nature of their benzylic positions. The tertiary benzylic hydrogen of cumene provides a unique and highly efficient pathway for radical-mediated oxidation to cumene hydroperoxide, a cornerstone of industrial phenol (B47542) and acetone (B3395972) production. While this compound also has a reactive benzylic position, its oxidation under strong conditions leads to cleavage of the cyclopentyl ring and formation of benzoic acid. For drug development professionals, understanding these differences is crucial for predicting reaction outcomes, designing synthetic routes, and anticipating potential metabolic pathways.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. organic chemistry - Benzylic Oxidation of Cyclic Molecules Using KMnO₄ - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Cumene can be nitrated using a mixture of concentrated nitric and sulfuri.. [askfilo.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Cyclopentylbenzene Synthesis: An Economic and Environmental Analysis
For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates like Cyclopentylbenzene (CPB) demands a careful evaluation of not only yield and purity but also the economic and environmental impact of the chosen method. This guide provides a detailed comparison of the traditional Friedel-Crafts alkylation and a greener, zeolite-catalyzed alternative for the synthesis of this compound.
This analysis delves into the core economic and environmental factors of two primary synthesis routes to this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. By presenting quantitative data, detailed experimental protocols, and a clear visual representation of the process comparison, this guide aims to empower researchers to make informed decisions that align with both budgetary constraints and sustainability goals.
Economic and Environmental Comparison
The synthesis of this compound is dominated by two main approaches: the conventional Friedel-Crafts alkylation using a Lewis acid catalyst like aluminum chloride (AlCl₃) and a more environmentally benign method employing solid acid catalysts such as zeolites.
Method 1: Traditional Friedel-Crafts Alkylation
This long-established method involves the reaction of benzene (B151609) with a cyclopentylating agent, typically cyclopentene (B43876) or chlorocyclopentane, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride. While effective in producing this compound, this method is fraught with economic and environmental drawbacks.
Economic Considerations: The cost of raw materials, particularly the catalyst, and the expense associated with waste disposal are significant factors. Anhydrous aluminum chloride is relatively inexpensive, but it is used in stoichiometric amounts and cannot be easily recovered or reused, leading to significant waste.[1][2][3] The corrosive nature of AlCl₃ also necessitates specialized and costly equipment.
Environmental Impact: The traditional Friedel-Crafts alkylation suffers from a poor environmental profile. The use of volatile and carcinogenic benzene as a reactant and often as a solvent raises significant health and safety concerns.[4] The reaction generates a substantial amount of acidic waste, primarily from the quenching of the aluminum chloride catalyst, which requires neutralization and disposal, contributing to a high E-factor (Environmental Factor).[5][6][7] The process can also suffer from side reactions like polyalkylation, leading to a mixture of products and reducing the overall atom economy.
Method 2: Zeolite-Catalyzed Alkylation
A greener alternative to the traditional method involves the use of solid acid catalysts, particularly zeolites. Zeolites are crystalline aluminosilicates with a porous structure that can be tailored to provide shape-selective catalysis.
Economic Considerations: While the initial investment in zeolite catalysts may be higher than for aluminum chloride, they offer significant long-term economic benefits.[8][9] Zeolites are highly efficient, requiring only catalytic amounts, and can be regenerated and reused multiple times, drastically reducing catalyst consumption and waste.[8][9] This leads to a more cost-effective process in the long run, especially at an industrial scale.
Environmental Impact: Zeolite-catalyzed alkylation presents a much more favorable environmental profile. The use of a solid, non-corrosive catalyst eliminates the hazardous acidic waste stream associated with the traditional method.[8][9] The shape-selective nature of zeolites can also lead to higher product selectivity, minimizing the formation of byproducts and improving the atom economy.[8][9] Furthermore, the process can often be run under milder conditions, potentially reducing energy consumption.[8] The ability to use greener solvents or even solvent-free conditions further enhances the environmental credentials of this method.
Quantitative Data Summary
The following tables provide a quantitative comparison of the two synthesis methods based on available data. Please note that prices are subject to market fluctuations.
| Economic Parameter | Traditional Friedel-Crafts (AlCl₃) | Zeolite-Catalyzed Alkylation | References |
| Catalyst Cost | ~$0.30 - $0.74 / kg | ~$0.20 - $1.50 / kg (industrial grade) | [1][2][3] |
| Benzene Cost | ~$700 - $1000 / metric ton | ~$700 - $1000 / metric ton | [4][10][11][12][13] |
| Cyclopentene Cost | ~$195 / 500 mL | ~$195 / 500 mL | [14][15][16] |
| Chlorocyclopentane Cost | ~$39 - $218 / 500 mL | Not Applicable | [17][18][19][20] |
| Catalyst Reusability | No | Yes (multiple cycles) | [8][9] |
| Waste Generation | High (acidic waste) | Low (minimal waste) | [8][9] |
| Environmental Parameter | Traditional Friedel-Crafts (AlCl₃) | Zeolite-Catalyzed Alkylation | References |
| Catalyst Hazard | Corrosive, hazardous waste | Non-corrosive, recyclable | [8][9] |
| Solvent Hazard | Benzene (carcinogenic) | Potential for greener solvents | [4] |
| E-Factor | High | Low | [5][6][7] |
| Atom Economy | Moderate to low (polyalkylation) | High (shape-selective) | [8][9] |
| Energy Consumption | Moderate to high | Potentially lower | [8][21][22][23] |
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Alkylation of Benzene with Cyclopentene using AlCl₃
Materials:
-
Benzene (anhydrous)
-
Cyclopentene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve cyclopentene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the cyclopentene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.[24][25][26][27][28]
Protocol 2: Zeolite-Catalyzed Alkylation of Benzene with Cyclopentene
Materials:
-
Benzene
-
Cyclopentene
-
Zeolite catalyst (e.g., H-BEA, H-Y)
-
Inert solvent (e.g., heptane, optional)
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum or a stream of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
In a high-pressure reactor equipped with a magnetic stirrer and a heating mantle, charge the activated zeolite catalyst (typically 5-10 wt% of the reactants).
-
Add benzene and cyclopentene to the reactor. The molar ratio of benzene to cyclopentene is typically high (e.g., 5:1 to 10:1) to minimize polyalkylation.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 150-250 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 2-8 hours), monitoring the progress by GC analysis of withdrawn samples.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
Remove the excess benzene and any solvent from the filtrate by distillation.
-
Purify the crude product by distillation to obtain this compound.[8][9][29][30][31]
Process Comparison Diagram
Caption: A comparative workflow of traditional vs. zeolite-catalyzed this compound synthesis.
Conclusion
The synthesis of this compound stands at a crossroads between traditional efficiency and modern sustainability. While the Friedel-Crafts alkylation using aluminum chloride is a well-understood and effective method, its significant economic and environmental drawbacks are increasingly difficult to ignore. The generation of large volumes of hazardous waste, coupled with the inherent risks of using corrosive and carcinogenic materials, makes it a less than ideal choice in the context of green chemistry.
In contrast, the zeolite-catalyzed approach offers a compelling alternative. Although potentially requiring a higher initial catalyst investment, the long-term benefits of catalyst reusability, reduced waste generation, and improved safety and environmental profile are substantial. The shape-selectivity of zeolites can also lead to higher yields of the desired product, further enhancing its economic viability. For researchers and industries committed to sustainable practices, the transition to zeolite-based catalysis for this compound synthesis represents a clear and advantageous path forward. This guide provides the foundational information to support such a transition, encouraging the adoption of cleaner, safer, and more cost-effective chemical manufacturing processes.
References
- 1. dir.indiamart.com [dir.indiamart.com]
- 2. Anhydrous Aluminum Chloride - Anhydrous Aluminium Chloride Prices, Manufacturers & Suppliers [tradeindia.com]
- 3. businessanalytiq.com [businessanalytiq.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. lidsen.com [lidsen.com]
- 9. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 10. intratec.us [intratec.us]
- 11. Benzene price,buy Benzene - chemicalbook [m.chemicalbook.com]
- 12. argusmedia.com [argusmedia.com]
- 13. echemi.com [echemi.com]
- 14. Cyclopentene price,buy Cyclopentene - chemicalbook [m.chemicalbook.com]
- 15. Cyclopentene 96 142-29-0 [sigmaaldrich.com]
- 16. Cyclopentene, 97% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. Chlorocyclopentane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. store.p212121.com [store.p212121.com]
- 19. Chlorocyclopentane, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. scbt.com [scbt.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cpme.tu.edu.iq [cpme.tu.edu.iq]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. websites.umich.edu [websites.umich.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. mdpi.com [mdpi.com]
- 30. CA2650560A1 - Process for the alkylation of a cycloalkene - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cyclopentylbenzene: A Guide for Laboratory Professionals
FOR IMMEDIATE IMPLEMENTATION: This document provides essential, immediate safety and logistical information for the proper disposal of Cyclopentylbenzene. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in accordance with regulatory guidelines. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Hazard Profile
This compound should be handled as a hazardous substance due to its potential health and environmental risks. Based on available safety data, this compound is harmful if swallowed and causes serious eye irritation.[1][2] Its constituent parts, benzene (B151609) and cyclopentane, are associated with significant hazards, including flammability and long-term health effects.[3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Personal Protective Equipment (PPE) required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a chemical fume hood to avoid inhalation of vapors.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |
Data sourced from ECHA C&L Inventory.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "Hazardous Waste - this compound."
-
Segregate this compound waste from other waste streams, particularly from incompatible materials. It should be collected in a dedicated waste container.
Step 2: Container Selection and Labeling
-
Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date of waste accumulation.
-
The specific hazards (e.g., "Harmful," "Irritant").
-
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.
-
This area must be well-ventilated and away from sources of ignition, heat, and incompatible materials.
-
Follow all institutional and regulatory limits for the volume of waste stored and the duration of storage.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Do not attempt to treat or dispose of this compound waste through any other means.
Step 5: Spill Management
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cyclopentylbenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopentylbenzene, including detailed operational and disposal plans.
Properties and Hazards of this compound
This compound is a chemical compound with the formula C₁₁H₁₄.[1] It is recognized as being harmful if swallowed and causing serious eye irritation.[1][2]
| Physical and Chemical Properties | |
| CAS Number | 700-88-9[1][3] |
| Molecular Formula | C₁₁H₁₄[1] |
| Molecular Weight | 146.23 g/mol [1] |
| GHS Hazard Statements | |
| H302 | Harmful if swallowed[1] |
| H319 | Causes serious eye irritation[1] |
| GHS Precautionary Statements | |
| P264 | Wash hands thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| P330 | Rinse mouth.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Occupational Exposure Limits
As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4][5][6] Given the lack of specific OELs, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and eye irritation.[2] |
| Hand Protection | Chemically resistant gloves. | To prevent skin contact. The specific glove material should be selected based on breakthrough time and degradation resistance to aromatic hydrocarbons. Nitrile or Viton® gloves are often recommended for handling aromatic compounds, but it is essential to consult the glove manufacturer's specific chemical resistance data.[7][8] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant coveralls and boots are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If vapors are expected to be generated or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of potentially harmful vapors. |
Glove Selection:
Operational Plan for Handling this compound
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosolization.
2. Safe Handling Practices:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Keep the container tightly closed when not in use.
-
Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge, which could be an ignition source if the substance is flammable.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep containers tightly sealed.
Emergency and Disposal Plan
Spill Response:
The following workflow outlines the procedure for handling a this compound spill.
Disposal Plan:
This compound and any materials contaminated with it should be disposed of as hazardous waste.
-
Waste Identification: While a specific EPA hazardous waste code for this compound is not explicitly listed, it may be classified based on its characteristics.[11][12][13][14] Given its aromatic benzene (B151609) ring, it should be evaluated for the toxicity characteristic (D-series waste codes). If it has a flashpoint below 140°F (60°C), it would also be classified as an ignitable hazardous waste (D001).[12][13] It is the responsibility of the waste generator to make a proper hazardous waste determination.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area, following all institutional and regulatory requirements.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide the disposal company with a complete and accurate description of the waste.
References
- 1. This compound | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. CYCLOPENTANE | Occupational Safety and Health Administration [osha.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. static.csbsju.edu [static.csbsju.edu]
- 11. actenviro.com [actenviro.com]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. my.alfred.edu [my.alfred.edu]
- 14. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
